Cyclohexyl arboxylate
Description
Historical Context and Significance of Carboxylate Esters in Organic Synthesis
Carboxylate esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. numberanalytics.comnumberanalytics.com Their history is deeply intertwined with the development of organic chemistry itself. Many esters are naturally occurring, responsible for the characteristic and often pleasant fragrances and flavors of fruits and flowers, such as isoamyl acetate (B1210297) in bananas and methyl butanoate in pineapples. ebsco.compressbooks.pub This natural prevalence made them early subjects of chemical investigation.
The synthesis of esters, known as esterification, is a cornerstone reaction in organic chemistry, typically involving the reaction of a carboxylic acid and an alcohol. numberanalytics.comsolubilityofthings.com This reversible process, often catalyzed by acid, was one of the early organic reactions to be studied mechanistically, contributing significantly to our understanding of reaction equilibria. pressbooks.pub
The significance of carboxylate esters in organic synthesis is vast and multifaceted. They serve as crucial intermediates and building blocks for creating more complex molecules. numberanalytics.com Their chemical reactivity, centered on the electrophilic carbonyl carbon, allows for a variety of transformations. A key reaction is hydrolysis, the cleavage of the ester bond by water under acidic or basic conditions to regenerate the carboxylic acid and alcohol. numberanalytics.compressbooks.pubsolubilityofthings.com Basic hydrolysis, known as saponification, is an industrially vital process for soap production from fats and oils, which are themselves triesters of glycerol. ebsco.comwikipedia.org
Beyond hydrolysis, esters participate in numerous other transformations, including:
Transesterification: The reaction with an alcohol to form a new ester. numberanalytics.com
Reduction: Conversion to alcohols using reducing agents. numberanalytics.com
Claisen Condensation: A carbon-carbon bond-forming reaction between two esters to produce a β-keto ester, essential for building complex carbon skeletons. solubilityofthings.com
Industrially, esters are used extensively as solvents, plasticizers to enhance the flexibility of polymers, and in the large-scale production of polyesters, a major class of synthetic polymers used in textiles and plastics. numberanalytics.compressbooks.pubwikipedia.org Their role extends from natural products chemistry to polymer science and synthetic methodology, making them indispensable tools for the organic chemist. numberanalytics.comsolubilityofthings.com
Overview of the Cyclohexyl Moiety in Chemical Structures and Its Conformational Aspects
The cyclohexyl moiety, a six-membered ring of carbon atoms, is a common structural motif in a wide array of chemical compounds. Unlike aromatic rings, the cyclohexane (B81311) ring is not planar. To avoid the high energy associated with angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts several non-planar, three-dimensional shapes known as conformations. byjus.comwikipedia.orgpressbooks.pub
The most significant and stable of these is the chair conformation . wikipedia.orgpressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, resulting in a structure that is virtually free of ring strain. pressbooks.publibretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. byjus.comwikipedia.org
In the chair conformation, the twelve hydrogen atoms (or any substituents) occupy two distinct types of positions:
Axial (a): Six bonds that are perpendicular to the average plane of the ring, alternating between pointing up and down on adjacent carbons. byjus.compressbooks.pub
Equatorial (e): Six bonds that are in the approximate plane of the ring, extending out from the ring's "equator". byjus.compressbooks.pub
Cyclohexane is not static; it undergoes a rapid "ring-flipping" process between two equivalent chair conformations. wikipedia.orgpressbooks.pub During this flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.org
Other, less stable conformations of cyclohexane exist as intermediates during the ring-flip process. These include the boat , twist-boat (or skew-boat) , and half-chair conformations. wikipedia.orglibretexts.orgslideshare.net The boat conformation is destabilized by torsional strain and a steric interaction between the two "flagpole" hydrogens. libretexts.org The twist-boat is more stable than the boat because it partially alleviates these interactions, while the half-chair is the highest energy and least stable conformation. wikipedia.orglibretexts.orgslideshare.net
The relative stability of these conformations is critical, especially when substituents are present on the ring. For a monosubstituted cyclohexane, the chair conformation where the substituent occupies an equatorial position is more stable than the one where it is in an axial position. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. wikipedia.orglibretexts.org
| Conformation | Relative Energy (kJ/mol) | Key Features |
|---|---|---|
| Chair | 0 | Most stable; no angle or torsional strain. pressbooks.publibretexts.org |
| Twist-Boat | 23 | More stable than boat; reduced torsional and steric strain. libretexts.org |
| Boat | ~29 | Unstable; significant torsional strain and flagpole steric interactions. libretexts.org |
| Half-Chair | 43-45 | Least stable; transition state with high angle and torsional strain. wikipedia.orglibretexts.org |
Scope and Research Significance of Cyclohexyl Carboxylate Compounds in Contemporary Chemical Science
Cyclohexyl carboxylate compounds, which integrate the conformationally significant cyclohexyl group with the versatile carboxylate ester functionality, are of growing importance in contemporary chemical science. Their unique structural combination makes them valuable as building blocks and functional molecules in medicinal chemistry, materials science, and organic synthesis. evitachem.comsolubilityofthings.com
In medicinal chemistry , the cyclohexyl group can enhance a molecule's lipophilicity, potentially improving its membrane permeability and metabolic stability. This makes cyclohexyl carboxylates attractive scaffolds in drug discovery. Research has explored their use in developing new therapeutic agents, including:
Anticancer Agents: Benzoxazole derivatives containing a cyclohexyl carboxylate moiety have been investigated for their cytotoxic effects against cancer cell lines.
Antiviral and Anti-inflammatory Agents: Indole-based cyclohexyl carboxylates are studied for their potential to inhibit viral replication and modulate inflammatory pathways. smolecule.com
Analgesics and Neuroactive Agents: Piperidine structures incorporating a cyclohexyl carboxylate are used as key intermediates in the synthesis of novel analgesics. chemimpex.com
Antihyperlipidemic Agents: Ethyl 6-cyclohexylchroman-2-carboxylate was synthesized and studied for its effect on triglyceride levels in hyperlipidemic models. acs.org
In materials science , cyclohexyl carboxylates are used in the synthesis of polymers and other materials with specific properties. evitachem.comresearchgate.net For example, chitin (B13524) cyclohexanoate, a derivative of the natural polymer chitin, has been synthesized and shown to have thermal stability up to 250°C with a porous and globular surface morphology. nih.gov Esters of carboxylic acids are also widely used as plasticizers and additives to improve the properties of polymeric materials. researchgate.net The complex structure of compounds like [2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate makes them interesting as potential ligands in coordination chemistry for creating novel materials. solubilityofthings.com
In organic synthesis , cyclohexyl carboxylates serve as versatile intermediates. solubilityofthings.com Their synthesis can be achieved through various methods, including the esterification of cyclohexanecarboxylic acid or the reaction of other precursors with cyclohexyl-containing reagents. nih.gov They are utilized in studies to explore reactivity and uncover new synthetic pathways. solubilityofthings.com For instance, the synthesis of various cyclohexyl esters has been optimized using different catalysts, highlighting their role in process chemistry and catalysis research. researchgate.net
The table below summarizes some examples of cyclohexyl carboxylate derivatives and their research applications.
| Compound Name/Class | Area of Research | Significance/Application |
|---|---|---|
| 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester | Medicinal Chemistry | Serves as a building block for new pharmaceuticals; inhibits VEGFR-2. |
| Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Medicinal & Materials Science | Scaffold for developing new pharmaceutical agents; potential use in synthesizing polymers with specific optical properties. evitachem.com |
| Boc-4-cyclohexyl-piperidine-4-carboxylic acid | Medicinal Chemistry | Key intermediate in the synthesis of novel analgesics and neuroactive agents. chemimpex.com |
| Chitin cyclohexanoate | Materials Science | A thermally stable biopolymer derivative with potential material applications. nih.gov |
| Ethyl 6-cyclohexylchroman-2-carboxylate | Medicinal Chemistry | Investigated for its ability to lower triglyceride levels. acs.org |
| Methyl 3-cyclohexyl-1H-indole-6-carboxylate | Medicinal Chemistry | Candidate for drug development due to anticancer and antiviral activities; cyclohexyl group enhances binding affinity. smolecule.com |
| N-Cyclohexyl-1H-indole-2-carboxamide | Medicinal Chemistry | Synthesized and evaluated for antioxidant and antimicrobial properties. fabad.org.tr |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H41NO8 |
|---|---|
Molecular Weight |
603.7g/mol |
IUPAC Name |
cyclohexyl 4-(4-acetyloxy-3-ethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C35H41NO8/c1-6-42-31-19-23(13-15-29(31)43-21(3)37)33-32(35(39)44-25-10-8-7-9-11-25)20(2)36-26-16-24(17-27(38)34(26)33)22-12-14-28(40-4)30(18-22)41-5/h12-15,18-19,24-25,33,36H,6-11,16-17H2,1-5H3 |
InChI Key |
DZRDBDSDWREQQL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyl Carboxylate Derivatives
Direct Esterification Reactions
Direct esterification represents the most straightforward approach to synthesizing cyclohexyl carboxylate esters, typically involving the reaction of a carboxylic acid with cyclohexanol (B46403) or a cyclohexyl-containing alcohol.
Acid-catalyzed esterification, commonly known as the Fischer-Speier esterification or Fischer esterification, is a classic and widely used method for producing esters from a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org The reaction involves heating the two components in the presence of a strong acid catalyst. libretexts.org This process is an equilibrium reaction. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the product side, which is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. libretexts.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, a molecule of water is eliminated as a good leaving group, and subsequent deprotonation yields the final ester. masterorganicchemistry.com
Commonly employed acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com In many procedures, the reaction is conducted at reflux temperature in a solvent like toluene (B28343), and a Dean-Stark apparatus is used to continuously remove water, thereby driving the reaction to completion. operachem.com For instance, cyclohexyl hippurate has been synthesized by refluxing hippuric acid and cyclohexanol with p-toluenesulfonic acid in toluene for 30 hours, achieving a 96% yield. operachem.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., HZSM-5), are also utilized as they offer advantages in terms of easier separation from the reaction mixture and potential for recycling. acs.orgsemanticscholar.orgresearchgate.net
Table 1: Examples of Acid-Catalyzed Synthesis of Cyclohexyl Carboxylate Esters
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield | Reference |
| Hippuric Acid | Cyclohexanol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap, 30 h | 96% | operachem.com |
| Acetic Acid | Cyclohexanol | Variety of solid acids (e.g., Amberlyst-15, H-ZSM-5) | None | 353 K | Variable | acs.org |
| Isonicotinic Acid | Cyclohexanol | Sulfuric acid or p-TsOH | Not specified | Reflux | Not specified | |
| Acetic Acid | Cyclohexanol | Peanut shell-derived solid acid | None | 120 °C, 5 h | ~85% (Conversion) | semanticscholar.org |
Enzymatic Synthesis of Cyclohexyl Carboxylate Esters
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. wiley.com These reactions are carried out under mild conditions, minimizing by-product formation and often providing high enantio- or regioselectivity. mdpi.com
Lipases (E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments but can effectively drive the reverse reaction—esterification or transesterification—in non-aqueous (organic) media. wiley.comnih.gov This versatility makes them powerful biocatalysts for synthesizing a wide range of esters, including those with a cyclohexyl moiety. wiley.com The synthesis can proceed via direct esterification of a carboxylic acid and an alcohol or through transesterification, where an existing ester acts as an acyl donor. mdpi.com
Immobilized lipases are frequently preferred as they enhance enzyme stability and simplify recovery and reuse. mdpi.com Candida antarctica lipase (B570770) B (CALB), often immobilized and sold as Novozym 435, is one of the most effective and widely used lipases for these transformations. acs.org Other lipases from sources like Thermomyces lanuginosus and Mucor miehei have also been successfully employed. nih.govacs.org
Reaction parameters such as the choice of solvent, temperature, substrate molar ratio, and water content significantly influence the reaction rate and yield. wiley.com Organic solvents like hexane, cyclohexane (B81311), and toluene are commonly used. wiley.comacs.orgcore.ac.uk For example, Thermomyces lanuginosus lipase has been used to synthesize various austroeupatol esters in cyclohexane at 55 °C. acs.org In another application, Novozym 435 was used for the efficient desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, producing a chiral monoester with over 99.9% enantiomeric excess (ee) and yields of 98-99%. acs.org
Table 2: Research Findings in Lipase-Catalyzed Synthesis of Cyclohexyl Carboxylates
| Lipase Source | Substrates | Acyl Donor | Solvent | Key Finding | Reference |
| Candida antarctica (Novozym 435) | Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, water | N/A (Hydrolysis) | Toluene | Desymmetrization to (1S,2R)-monoester; >99.9% ee, 98-99% yield. | acs.org |
| Thermomyces lanuginosus | Austroeupatol (a complex alcohol), various carboxylic acids | N/A (Esterification) | Cyclohexane | Efficient synthesis of mono- and diacylated derivatives at 55 °C. | acs.org |
| Mucor miehei (Lipozyme IM-77) | Triacetin, Hexanol | Triacetin | n-Hexane | Optimized synthesis of hexyl acetate (B1210297); 86.6% molar conversion. | nih.gov |
| Porcine Pancreas Lipase | Racemic trans-2-phenylcyclohexyl chloroacetate, butanol | N/A (Transesterification) | Diisopropyl ether | Kinetic resolution to produce enantiopure (+)-(1S,2R)-trans-2-phenylcyclohexanol. | orgsyn.org |
Transglycosylation Approaches
Transglycosylation is an enzyme-catalyzed reaction that involves the transfer of a glycosyl (sugar) moiety from a donor molecule to an acceptor. d-nb.info This process is primarily catalyzed by glycosidases or glycosyltransferases. frontiersin.org Retaining glycosidases, for instance, operate via a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. d-nb.infonih.gov
The primary application of transglycosylation is the synthesis of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. d-nb.info While this is a form of transfer reaction, it is mechanistically distinct from the synthesis of simple alkyl or cycloalkyl carboxylate esters. The existing literature focuses on the transfer of sugar units to create complex glycosides, and there is no direct evidence to support the synthesis of simple cyclohexyl carboxylate esters (i.e., the transfer of a cyclohexyl group to a carboxylate) via a transglycosylation mechanism. nih.govresearchgate.net The synthesis of carboxylate esters is the domain of hydrolases like lipases and esterases operating in reverse, which proceed through an acyl-enzyme intermediate, not a glycosyl-enzyme intermediate. nih.govnih.gov
Multi-Step Organic Synthesis of Complex Cyclohexyl Carboxylate Architectures
For the construction of cyclohexyl carboxylate derivatives with significant molecular complexity, multi-step synthetic sequences are required. These routes often employ powerful bond-forming reactions to build a carbon skeleton which is subsequently functionalized to include the ester group.
Organometallic reagents, such as organolithium and Grignard (organomagnesium) reagents, are among the most valuable tools in synthetic organic chemistry for the formation of carbon-carbon bonds. saylor.orgfluorochem.co.uklibretexts.org These reagents feature a highly polarized metal-carbon bond, rendering the carbon atom strongly nucleophilic and basic. saylor.orgmmcmodinagar.ac.in
While these reagents are fundamental to complex synthesis, their direct application to form esters from carboxylic acids is not straightforward. The reaction of a Grignard or organolithium reagent with a carboxylic acid results in a simple acid-base reaction to form a metal carboxylate salt. orgsyn.orguniurb.it If a second equivalent of an organolithium reagent is added, it can attack the lithium carboxylate to form a ketone after workup. mmcmodinagar.ac.inorgsyn.org Similarly, the reaction of a Grignard reagent with an ester typically results in a double addition, yielding a tertiary alcohol, not a different ester. masterorganicchemistry.com
Therefore, organometallic reagents are used in multi-step strategies to construct a complex alcohol or carboxylic acid, which is then esterified in a subsequent step to yield the final cyclohexyl carboxylate architecture.
Synthetic Strategies:
Synthesis of a Complex Alcohol followed by Esterification: A Grignard or organolithium reagent can be reacted with an electrophile like an aldehyde, ketone, or epoxide to generate a complex, substituted alcohol. masterorganicchemistry.comvaia.com This alcohol can then be esterified with cyclohexanecarboxylic acid or its more reactive derivative, cyclohexanecarbonyl chloride, using standard procedures to produce the target complex cyclohexyl carboxylate ester.
Synthesis of a Complex Carboxylic Acid followed by Esterification: A common method to create a carboxylic acid is the reaction of a Grignard reagent with carbon dioxide (CO₂). masterorganicchemistry.com This forms a magnesium carboxylate salt, which upon acidic workup yields the carboxylic acid. masterorganicchemistry.com This newly synthesized complex acid can then be esterified with cyclohexanol, typically under Fischer conditions, to afford the final complex ester product. For example, a complex aryl or alkyl halide could be converted to its Grignard reagent, reacted with CO₂, and then esterified with cyclohexanol.
Nucleophilic Substitution Reactions in Cyclohexyl Carboxylate Formation
The formation of cyclohexyl carboxylates often involves nucleophilic substitution reactions, with esterification being a primary example. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common method for synthesizing these esters. chemguide.co.ukmasterorganicchemistry.com In this reversible reaction, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used as a solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of the ester. masterorganicchemistry.com
Another approach to forming cyclohexyl carboxylates is through the reaction of a carboxylate with an appropriate alkyl halide via an SN2 reaction. libretexts.org This method involves deprotonating a carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, attacking a primary alkyl halide. libretexts.org
The synthesis of cyclohexanecarboxylic acid itself can be achieved from bromocyclohexane (B57405) through a nucleophilic substitution reaction. vaia.com The process begins with the substitution of the bromine atom with a cyanide nucleophile to form cyclohexanecarbonitrile. This intermediate then undergoes acid-catalyzed hydration to yield cyclohexanecarboxylic acid. vaia.com
Esterification of cyclohexene (B86901) with formic acid, followed by the hydration of the resulting ester, presents an alternative route to cyclohexanol, a precursor for some cyclohexyl carboxylate derivatives. researchgate.net This indirect hydration method involves the acid-catalyzed esterification of cyclohexene with formic acid to produce cyclohexyl formate, which is subsequently hydrolyzed to cyclohexanol. researchgate.net
A summary of common nucleophilic substitution reactions for forming cyclohexyl carboxylate and related compounds is presented below:
| Reactants | Product | Reaction Type | Key Conditions |
| Carboxylic Acid + Cyclohexanol | Cyclohexyl Carboxylate | Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄), heat |
| Carboxylate Salt + Cyclohexyl Halide | Cyclohexyl Carboxylate | SN2 Reaction | Appropriate solvent |
| Bromocyclohexane + Cyanide, then H₃O⁺ | Cyclohexanecarboxylic Acid | Nucleophilic Substitution/Hydration | Acid-catalyzed hydration |
| Cyclohexene + Formic Acid, then H₂O | Cyclohexanol | Esterification/Hydrolysis | Acid catalyst for esterification |
Cycloaddition Reactions (e.g., Diels-Alder) in Cyclohexene Carboxylate Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized method for the synthesis of cyclohexene derivatives, including cyclohexene carboxylates. numberanalytics.comlibretexts.org This reaction involves the concerted cycloaddition of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. numberanalytics.com The stereochemistry of the reactants is retained in the product, making it a highly stereoselective reaction. numberanalytics.com
A common strategy for synthesizing cyclohexene carboxylates involves the use of an α,β-unsaturated ester as the dienophile. For instance, the reaction of 1,3-butadiene (B125203) with acrylic acid or its esters serves as a direct route to 3-cyclohexene-1-carboxylic acid and its corresponding esters. numberanalytics.comgoogle.com To drive the reaction, it is often beneficial for the dienophile to be substituted with electron-withdrawing groups, such as a carboxyl or ester group, while the diene possesses electron-donating groups. libretexts.org
Several variations and applications of the Diels-Alder reaction in the synthesis of cyclohexene carboxylates have been reported. For example, the TiCl₄-catalyzed diastereoselective Diels-Alder reaction between 1,3-butadiene and a lactic acid ester as a chiral auxiliary has been used to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.orgacs.org This method allows for the production of both (S)- and (R)-isomers. acs.orgacs.org
The Diels-Alder reaction has also been employed in the synthesis of more complex cyclohexene carboxylate derivatives. For instance, the reaction of methyl 2-benzamidoacrylate with Danishefsky's diene has been utilized in the synthesis of trans-methoxycyclohexanone, a key intermediate for certain amino acid analogs. unirioja.es Furthermore, a sustainable route for the synthesis of 1,2,3,4-cyclohexanetetracarboxylate has been developed from sugar-derived muconic acid and fumaric acid via a key Diels-Alder reaction, achieving a high yield without the need for a catalyst. rsc.org
The following table summarizes some examples of Diels-Alder reactions used in the synthesis of cyclohexene carboxylates:
| Diene | Dienophile | Product | Catalyst/Conditions | Reference |
| 1,3-Butadiene | Acrylic Acid | 3-Cyclohexene-1-carboxylic acid | Toluene or xylene, heat | google.com |
| 1,3-Butadiene | Lactic acid ester | Optically active 3-cyclohexene-1-carboxylic acid | TiCl₄ | acs.orgacs.org |
| Danishefsky's diene | Methyl 2-benzamidoacrylate | trans-Methoxycyclohexanone intermediate | AlClEt₂ | unirioja.es |
| Muconic acid (ester) | Fumaric acid (ester) | Tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate | No catalyst | rsc.org |
Ring Functionalization and Modification Strategies
The functionalization of the cyclohexyl ring in cyclohexyl carboxylate derivatives is a key strategy for modifying their properties and accessing a diverse range of compounds. One approach involves the direct functionalization of C-H bonds. For instance, the transannular γ-arylation of cyclohexane carboxylic acids has been achieved using palladium catalysis. nih.gov This method demonstrates excellent regioselectivity, even with substrates containing multiple potential reaction sites. nih.gov The reaction is applicable to a variety of (hetero)aryl iodide/arene coupling partners and has been used in the late-stage functionalization of complex molecules like isosteviol. nih.gov
Another strategy is the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. acs.org This transformation is promoted by a chiral manganese catalyst that activates hydrogen peroxide, leading to intramolecular lactonization. acs.org The carboxylate group of the substrate binds to the metal center, directing the functionalization. acs.org
Decarboxylative functionalization offers an alternative to standard redox approaches. nih.gov A method utilizing N-xanthylamides enables the direct decarboxylative xanthylation of aliphatic carboxylic acids under redox-neutral conditions. nih.gov This process involves a hydrogen-atom transfer from the carboxylic acid's O-H bond to an amidyl radical. nih.gov The resulting alkyl xanthates are versatile intermediates for further functionalization. nih.gov
The carboxylic acid group itself can act as a directing group for C-H bond functionalization. researchgate.net For example, a chiral manganese catalyst has been used for the enantioselective desymmetrization of prochiral cis-1,2-cyclohexyl-3,5-meso-diethers through C-H oxidation, guided by a bulky carboxylic acid. researchgate.net
Synthesis of Heterocyclic Cyclohexyl Carboxylate Derivatives
Indole-Substituted Cyclohexyl Carboxylates
The synthesis of indole-substituted cyclohexyl carboxylates can be achieved through various methods, often involving the construction of the indole (B1671886) ring system with a pre-existing cyclohexyl moiety or the attachment of a cyclohexyl group to an indole core.
One approach involves a domino aza-Michael-SNAr-heteroaromatization sequence. mdpi.com This method has been used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. For example, methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate and methyl 5-cyano-1-cyclohexyl-1H-indole-3-carboxylate have been prepared using this strategy. mdpi.com The reaction proceeds by reacting a series of methyl 2-arylacrylate aza-Michael acceptors with primary amines, including cyclohexylamine (B46788), leading to the formation of the indole ring system. mdpi.com
The Fischer indole synthesis is another classical and versatile method for constructing the indole nucleus. rsc.org This reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize an indole-substituted cyclohexyl carboxylate, a cyclohexanone (B45756) derivative bearing a carboxylate group could potentially be reacted with a phenylhydrazine. For instance, the Fischer indole synthesis of optically active cyclohexanone with phenylhydrazine hydrochloride has been used to create a tricyclic indole, which serves as a precursor for more complex alkaloids. rsc.org
Furthermore, C-metallated indoles provide a route to 2-substituted indoles. bhu.ac.in By protecting the N-H of the indole, lithiation can be directed to the C-2 position. The resulting lithiated indole can then react with an appropriate electrophile, which could potentially be a cyclohexyl-containing molecule, to form the desired product. bhu.ac.in
A summary of key synthetic strategies is provided below:
| Synthetic Strategy | Key Reactants | Example Product | Reference |
| Domino Aza-Michael-SNAr | Methyl 2-arylacrylate, Cyclohexylamine | Methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | mdpi.com |
| Fischer Indole Synthesis | Cyclohexanone derivative, Phenylhydrazine | Tricyclic indole precursor | rsc.org |
| C-Metallation | N-protected indole, Organolithium reagent, Cyclohexyl electrophile | 2-Cyclohexyl-indole derivative | bhu.ac.in |
Azetidine-Substituted Cyclohexyl Carboxylates
The synthesis of azetidine-substituted cyclohexyl carboxylates involves the formation of the strained four-membered azetidine (B1206935) ring and its attachment to a cyclohexyl carboxylate framework. Several general strategies for synthesizing azetidine derivatives can be adapted for this purpose.
One common method involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For example, 1-alkylamino-3-chloro-2-alkanols can undergo spontaneous cyclization to form 1-alkyl-3-azetidinols. researchgate.net To create an azetidine-substituted cyclohexyl carboxylate, a starting material containing both the cyclohexyl carboxylate moiety and the necessary functional groups for cyclization would be required.
Another approach is the reaction of 1-t-butylazetidinyl-3-tosylate with various nucleophiles, including amines and mercaptans. google.com This demonstrates that a pre-formed azetidine ring can be functionalized. A cyclohexyl carboxylate-containing nucleophile could potentially be used to form the desired product.
The synthesis of C2-substituted azetidines has been achieved with high stereoselectivity using chiral tert-butanesulfinamide as an auxiliary. rsc.org This method involves a Reformatsky reaction of sulfinimines followed by reduction and cyclization. rsc.org This could be adapted to produce azetidines with a cyclohexyl carboxylate substituent at the C2 position.
Furthermore, aza-Yang cyclization, a photochemical reaction, can be used to synthesize azetidinols from phenacylamines. nih.gov Protonation of the amine enables the formation of azetidinols as single diastereomers. nih.gov This method could potentially be applied to substrates containing a cyclohexyl carboxylate group.
A summary of potential synthetic routes is presented below:
| Synthetic Strategy | Key Intermediates/Reactants | General Product Type | Reference |
| Intramolecular Cyclization | γ-amino alcohol with cyclohexyl carboxylate moiety | Azetidine-substituted cyclohexyl carboxylate | researchgate.net |
| Nucleophilic Substitution on Azetidine | 1-t-Butylazetidinyl-3-tosylate, Cyclohexyl carboxylate nucleophile | 3-(Cyclohexylcarboxy)azetidine derivative | google.com |
| Chiral Auxiliary-Mediated Synthesis | Sulfinimine with cyclohexyl carboxylate group, Reformatsky reagent | C2-(Cyclohexylcarboxylate)-substituted azetidine | rsc.org |
| Aza-Yang Cyclization | Phenacylamine with cyclohexyl carboxylate moiety | Azetidinol with cyclohexyl carboxylate substituent | nih.gov |
Imidazole-Substituted Cyclohexyl Carboxylates
The synthesis of imidazole-substituted cyclohexyl carboxylates can be accomplished through various multicomponent reactions and cyclization strategies that allow for the construction of the imidazole (B134444) ring with a cyclohexyl substituent.
One prominent method is the Ugi four-component reaction (U-4CR), followed by a post-cyclization reaction. acs.org This approach has been used to synthesize uracil (B121893)/thymine-containing tetrasubstituted imidazole derivatives. acs.org The Ugi reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, such as cyclohexyl isocyanide, can produce an intermediate that, upon treatment with ammonium (B1175870) acetate in acetic acid, cyclizes to form the imidazole ring. acs.org
Another strategy involves a Davidson-type heterocyclization. thieme-connect.com This method allows for the conversion of the carboxylic acid functionality of an N-protected amino acid, such as N-protected cyclohexylalanine, into an imidazole moiety. thieme-connect.com This two-step process offers a combinatorial approach where two positions on the imidazole ring can be modified by using different α-halo ketones. thieme-connect.com
Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a one-pot multicomponent procedure for synthesizing diversely functionalized imidazole-4-carboxylates. nih.gov By reacting 1,2-diaza-1,3-dienes with primary amines and aldehydes, various 3-alkyl- and 3-arylimidazole-4-carboxylates can be prepared in good yields. nih.gov Using a cyclohexyl-containing amine or aldehyde in this reaction would lead to the desired substituted imidazole.
The condensation of 1,2-diamines with dicarbonyl compounds is a fundamental method for imidazole synthesis. rsc.org For instance, the reaction of 1,2-ethylenediamine with cyclic ketones in refluxing dry benzene (B151609) can yield imidazolidine (B613845) derivatives. rsc.org While this produces an imidazolidine, further oxidation could potentially lead to an imidazole.
A summary of these synthetic approaches is provided in the table below:
| Synthetic Strategy | Key Reactants/Intermediates | Example Product Type | Reference |
| Ugi-4CR and Post-Cyclization | Aldehyde, Amine, Carboxylic Acid, Cyclohexyl Isocyanide | Imidazole with cyclohexyl substituent | acs.org |
| Davidson-type Heterocyclization | N-protected Cyclohexylalanine, α-Halo Ketone | Imidazole derived from cyclohexylalanine | thieme-connect.com |
| Microwave-assisted 1,5-Electrocyclization | 1,2-Diaza-1,3-diene, Cyclohexyl-containing amine/aldehyde | Imidazole-4-carboxylate with cyclohexyl substituent | nih.gov |
| Condensation | 1,2-Diamine, Dicarbonyl compound with cyclohexyl group | Imidazole with cyclohexyl substituent | rsc.org |
Piperazine-Substituted Cyclohexyl Carboxylates
The synthesis of piperazine-substituted cyclohexyl carboxylates involves multi-step processes that strategically build the final molecule. A common route begins with the formation of the piperazine (B1678402) ring, which can be synthesized from starting materials like ethylenediamine. clockss.org The cyclohexyl group is then introduced, often through nucleophilic substitution using a cyclohexyl halide.
Key steps in these syntheses often include the use of protecting groups to manage reactivity. For instance, an amine group on the cyclohexyl moiety may be protected with a tert-butoxycarbonyl (Boc) group. The synthesis can be structured to first couple a Boc-protected cyclohexylamine to a piperazine derivative via nucleophilic substitution. Following this, functionalization, such as benzylation, can complete the structure.
Another approach involves the Ugi four-component reaction (U-4CR), a one-pot method that efficiently creates complex molecules. clockss.org For example, piperazine-2-keto-3-carboxamides can be formed from the reaction of ethylenediamine, glyoxylic acid-hemiacetal, a carboxylic acid, and an isocyanide, such as one with a cyclohexyl group. clockss.org This method offers an efficient pathway to highly substituted piperazine derivatives. clockss.org
Reductive amination is another key transformation used in these syntheses. It provides a method for N-alkylation of the piperazine ring, a common strategy for producing N-alkyl piperazine analogs. mdpi.com
Table 1: Synthetic Strategies for Piperazine-Substituted Cyclohexyl Carboxylates
| Method | Key Reactants/Steps | Target Structure Type | Reference |
|---|---|---|---|
| Multi-step Synthesis | Ethylenediamine, Dihaloalkanes, Cyclohexyl halides, Boc-protection | Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate | |
| Ugi Four-Component Reaction (U-4CR) | Ethylenediamine, Glyoxylic acid-hemiacetal, Carboxylic acid, Cyclohexyl isocyanide | Piperazine-2-keto-3-carboxamides | clockss.org |
| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazines | mdpi.com |
Uracil-Substituted Cyclohexyl Carboxylates
The synthesis of cyclohexyl carboxylates bearing a uracil moiety can be achieved through several strategies, primarily by modifying the uracil ring or by building the ring with the desired substituent already in place.
One direct method is the esterification of a carboxyuracil derivative. For example, 5-carboxyuracil can be reacted with cyclohexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to yield cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate. researchgate.net These resulting esters have been studied as potential substrates for enzymes like thymidine (B127349) phosphorylase. researchgate.net
More complex molecules containing both uracil and other heterocyclic scaffolds can be generated through multi-component reactions. An Ugi four-component reaction (U-4CR) followed by a post-cyclization step can produce uracil-containing tetra-substituted imidazole derivatives. acs.org This process might involve reacting phenylglyoxal, an amine, cyclohexyl isocyanide, and a uracil-derived acetic acid. acs.org The resulting Ugi product can then be treated with ammonium acetate in acetic acid to form the final imidazole-uracil structure. acs.org This approach allows for the construction of diverse and complex molecules in moderate to excellent yields. acs.org
Another strategy involves the dehydrogenation of a precursor molecule. For instance, 1-cyclohexyluracil (B1201277) can be synthesized via the dehydrogenation of 1-cyclohexyl-5,6-dihydrouracil. researchgate.net The synthesis of the uracil ring itself can also be a key step, starting from acyclic precursors like a urea (B33335) derivative that reacts with diketene, followed by cyclization. conicet.gov.ar
Table 2: Synthetic Approaches for Uracil-Substituted Cyclohexyl Carboxylates
| Method | Key Reactants/Steps | Target Structure Type | Reference |
|---|---|---|---|
| Esterification | 5-Carboxyuracil, Cyclohexanol, DCC, DMAP | Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | researchgate.net |
| Ugi-4CR & Post-Cyclization | Phenylglyoxal, Amine, Cyclohexyl isocyanide, Uracil-derived acetic acid | Uracil-containing tetra-substituted imidazoles | acs.org |
| Dehydrogenation | 1-Cyclohexyl-5,6-dihydrouracil | 1-Cyclohexyluracil | researchgate.net |
Catalytic Processes in Cyclohexyl Carboxylate Synthesis
Catalysis plays a pivotal role in the synthesis of cyclohexyl carboxylates, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metal complexes and solid acid catalysts are extensively used.
Transition Metal-Catalyzed Syntheses
Transition metals are versatile catalysts for a wide range of organic transformations, including those that form ester functionalities or incorporate cyclohexyl groups. sioc-journal.cn Palladium (Pd) catalysts are particularly notable. For instance, a Pd-catalyzed reaction of 9-bromo-meta-carborane with cyclohexyl amine can proceed in the presence of a phosphine (B1218219) ligand (SPhos) and a base to yield the corresponding aminated carborane with near-quantitative yield. doi.org While not a direct carboxylate synthesis, this demonstrates the utility of transition metals in forming bonds to a cyclohexyl moiety.
Palladium catalysis has also been employed for the hydroxycarbonylation of vinyl bromides to produce α,β-unsaturated carboxylic acids, which could be precursors to cyclohexyl esters. liv.ac.uk Similarly, rhodium (Rh) complexes are effective for asymmetric hydrogenation, a key step in producing optically active piperazine-2-carboxylic acid derivatives from pyrazinecarboxylic acids. google.com These derivatives can subsequently be esterified.
The development of C-H bond activation and functionalization represents a significant advance. doi.orgnih.gov Catalytic systems based on iridium (Ir), rhodium (Rh), and palladium (Pd) can direct the functionalization of specific C-H bonds, opening new avenues for constructing complex molecules that could incorporate a cyclohexyl carboxylate structure. nih.govmdpi.com
Solid Acid Catalysis for Esterification and Hydrolysis
Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including ease of separation, reduced corrosion, and potential for reuse. csic.es These catalysts are effective for both the synthesis (esterification) and cleavage (hydrolysis) of esters.
The Fischer esterification, the reaction of a carboxylic acid with an alcohol, is a common method for producing esters. csic.es Various solid acids, such as ion-exchange resins (e.g., Amberlyst-16), zeolites, sulfated zirconia, and niobic acid, have been successfully used to catalyze the esterification of long-chain fatty acids with alcohols like 2-ethyl hexanol, achieving high conversions and yields. csic.es These processes can be run in both batch and continuous flow fixed-bed reactors, making them suitable for industrial-scale production. csic.es The esterification of isonicotinic acid with cyclohexanol can also be catalyzed by solid acids.
Heteropolyacids, such as phosphotungstic acid, have shown higher activity than conventional acids for the esterification of triethylene glycol with methacrylic acid. researchgate.net Carbon-based solid acids, derived from sources like cellulose, are also emerging as effective and sustainable catalysts for esterification reactions. dntb.gov.ua
Conversely, acid-catalyzed hydrolysis is the reverse of esterification. Studies on the hydrolysis of methyl cyclohexanecarboxylates and related diesters using acid catalysis in aqueous dioxan have provided insights into the reactivity of different conformations of the cyclohexyl ring. rsc.org These studies show that an equatorial methoxycarbonyl group reacts significantly faster than an axial one, a finding that helps in understanding the steric effects at play in reactions involving the cyclohexane ring. rsc.org
Green Chemistry and Sustainable Synthetic Approaches
Green chemistry principles are increasingly guiding the development of new synthetic methods for cyclohexyl carboxylates, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Oxidation Reactions with Environmentally Benign Oxidants (e.g., H2O2)
A key area of green synthesis is the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime example as its only byproduct is water. doria.fi The oxidation of cyclohexane is an industrially important process, as it leads to cyclohexanol and cyclohexanone (KA oil), which are precursors to adipic acid (a dicarboxylic acid). cardiff.ac.uk
The direct oxidation of cyclohexane or cyclohexene to adipic acid using 30% H₂O₂ represents a greener alternative to traditional methods that use nitric acid. researchgate.net This oxidation can be effectively catalyzed by sodium tungstate (B81510), often in the presence of a phase transfer catalyst or within a dual-function ionic liquid that provides both the tungstate species and acidity. researchgate.net Another approach involves the in-situ generation of H₂O₂ from H₂ and O₂ over palladium-based catalysts, which can then be used for cyclohexane oxidation at lower temperatures than conventional aerobic routes. cardiff.ac.uk
Furthermore, metal-free oxidation systems are being developed. A notable example is the use of a proline-catalyzed system with hydrogen peroxide for the oxidation of various electron-rich arenes. acs.org Such organocatalytic approaches align well with green chemistry principles by avoiding heavy metal catalysts and often operating under mild conditions. acs.org These methods highlight a shift towards more sustainable pathways for producing oxidized cyclohexane derivatives, which are key starting materials for cyclohexyl carboxylates.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Cyclohexyl carboxylate |
| Piperazine |
| Uracil |
| Ethylenediamine |
| Dihaloalkane |
| tert-Butoxycarbonyl (Boc) |
| Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate |
| Glyoxylic acid-hemiacetal |
| Cyclohexyl isocyanide |
| Piperazine-2-keto-3-carboxamide |
| Pyrazinecarboxylic acid |
| 5-Carboxyuracil |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 4-(Dimethylamino)pyridine (DMAP) |
| Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate |
| Phenylglyoxal |
| Uracil-derived acetic acid |
| Ammonium acetate |
| 1-Cyclohexyluracil |
| 1-Cyclohexyl-5,6-dihydrouracil |
| Diketene |
| 9-Bromo-meta-carborane |
| Cyclohexyl amine |
| SPhos |
| Vinyl bromide |
| Adipic acid |
| Hydrogen peroxide |
| Sodium tungstate |
| Proline |
| Isonicotinic acid |
| Cyclohexanol |
| Methyl cyclohexanecarboxylate (B1212342) |
| 2-Ethyl hexanol |
| Lauric acid |
| Amberlyst-16 |
| Phosphotungstic acid |
| Triethylene glycol |
Industrial Production Methodologies and Process Optimization
The industrial production of esters like cyclohexyl carboxylates has traditionally relied on methods such as Fischer esterification. researchgate.net However, scaling these reactions presents significant challenges, including maintaining reaction efficiency, ensuring consistent product quality, managing heat transfer, and minimizing environmental impact. numberanalytics.com A primary issue with reversible reactions like esterification is the establishment of equilibrium, which limits conversion. researchgate.netgoogle.com To overcome this, industrial processes are optimized by removing one of the products, typically water, via distillation to drive the reaction to completion. google.com
A promising alternative for producing cyclohexyl carboxylate derivatives is a two-step process involving the esterification of cyclohexene followed by hydrolysis or hydrogenolysis. nih.govacs.org For example, the synthesis of cyclohexyl acetate via the esterification of cyclohexene with acetic acid is a key step in an alternative route to cyclohexanol. acs.org This route avoids the safety risks associated with cyclohexane oxidation and the low conversion rates of direct cyclohexene hydration. nih.govacs.org
Process optimization often involves moving beyond simple batch reactors. Reactive distillation (RD) is a highly effective technique for equilibrium-limited reactions, as it combines reaction and separation in a single unit, significantly increasing conversion and saving energy. nih.govacs.org In the production of cyclohexyl acetate, an RD process can achieve a yield of approximately 99.8%. acs.org However, RD can have drawbacks, such as a mismatch between optimal reaction and distillation conditions and physical limitations on catalyst loading. nih.govacs.org To address these issues, advanced configurations like a side-reactor column (SRC) have been proposed. An optimized SRC process for cyclohexyl acetate production was shown to save about 44.81% of the total annual cost compared to a conventional RD process. nih.gov
Table 2: Comparison of Industrial Production Processes for Cyclohexyl Acetate
| Process | Key Features | Advantages | Disadvantages | Achieved Yield/Conversion | Reference |
| Reactive Distillation (RD) | Combines reaction and separation in one column. | High conversion, energy savings. | Mismatch between reaction/separation conditions; catalyst loading limits. | ~99.8% yield of cyclohexyl acetate. | nih.govacs.org |
| Side-Reactor Column (SRC) | Vacuum column coupled with atmospheric side reactors. | Overcomes thermodynamic limits; avoids high-pressure steam; more catalyst space. | More complex setup. | Optimized for minimum total annual cost (44.81% savings vs. RD). | nih.gov |
| Esterification-Hydrogenolysis | Two-step route: cyclohexene esterification to cyclohexyl acetate, then hydrogenolysis to cyclohexanol. | Avoids hazardous reagents and low conversions of other routes. | Multi-step process. | Equilibrium conversion of cyclohexene ≥68% (esterification step). | acs.orgresearchgate.net |
Continuous flow reactors offer significant advantages for the industrial synthesis of cyclohexyl carboxylates and other esters, addressing many of the challenges of batch processing. chimienouvelle.be Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and enhanced safety, even for highly exothermic reactions. rsc.orgmdpi.com This technology facilitates facile automation, reproducibility, and seamless scaling from laboratory research to industrial production. chimienouvelle.beresearchgate.net
Flow reactors are particularly well-suited for esterification. A comparison between a continuous stirred-tank reactor (CSTR) and a plug-flow reactor (PFR) for ethyl acetate production showed that the PFR could achieve a higher conversion (65.9%) at a lower temperature (70-75 °C) compared to the CSTR (63.6% at 110 °C). mdpi.com In the synthesis of cyclohexyl carboxylate derivatives, continuous flow systems have demonstrated high efficiency. For example, the esterification of acetic anhydride (B1165640) with cyclohexanol in a microreactor with an ionic liquid catalyst achieved a 78.5% yield with a residence time of only 1.4 seconds. rsc.org
The scalability of flow chemistry has been proven, with production rates increasing from grams per day in a lab-scale reactor to kilograms per day in a pilot-scale reactor while maintaining a small footprint. chimienouvelle.be For the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives, a continuous flow process using a packed-bed copper catalyst allowed for gram-scale production, yielding 2.06 g of product after 100 minutes of operation. beilstein-journals.org These systems can also incorporate immobilized enzymes for biocatalytic reactions, such as the use of Novozym 435 in a packed-bed reactor for continuous ester synthesis. nih.gov
Table 3: Performance of Continuous Flow Reactors in Ester Synthesis
| Reaction | Reactor Type | Catalyst/System | Conditions | Productivity/Yield | Reference |
| Esterification of Ac₂O with Cyclohexanol | Microreactor | Magnetically fixed ionic liquid | Residence time: ~1.4 s | 78.5% yield | rsc.org |
| Ethyl Acetate Synthesis | Plug-Flow Reactor (PFR) | - | 70–75 °C | 65.9% conversion | mdpi.com |
| Ethyl Acetate Synthesis | Continuous Stirred-Tank Reactor (CSTR) | - | 110 °C | 63.6% conversion | mdpi.com |
| 1,2,3-Triazole Synthesis on Cyclohexane Ring | Packed-Bed Continuous Flow (CF) Reactor | Copper powder | rt, 100 bar, 1.5 min residence time | 2.06 g (96% yield) in 100 min | beilstein-journals.org |
| Oxidation of 1-Octanol to Octanoic Acid | Packed-Bed Continuous Flow Reactor | Platinum (Pt) on SiO₂ | WHSV = 1.3 h⁻¹ | 25.2 g over 210 h (>96% yield) | rsc.org |
Automation and precision control are critical components of modern industrial chemical synthesis, ensuring high efficiency, consistent product quality, and operational safety. numberanalytics.comresearchgate.net In the production of cyclohexyl carboxylates, automated systems allow for the precise management of key reaction parameters such as temperature, pressure, flow rates, and catalyst concentration. fiveable.me This level of control is essential for optimizing yield and purity while minimizing waste and variability between batches. numberanalytics.com
The integration of automation is a natural fit for continuous flow processes, where parameters can be monitored and adjusted in real-time. researchgate.net Automated systems have been developed for various synthesis applications, including the parallel synthesis of ester libraries in gram quantities, which involves automated reaction execution and work-up procedures like liquid-liquid extraction. chimia.ch Even in highly specialized fields like the production of 11C-labeled esters for medical imaging, processes have been fully automated using commercial synthesis modules to ensure reliability and adherence to strict quality standards. researchgate.net
Furthermore, modeling and simulation play a crucial role in process optimization and control. numberanalytics.com By developing mathematical models of the reaction, it is possible to simulate the process under various conditions to predict reaction rates and yields, allowing for the fine-tuning of operational parameters before implementation on an industrial scale. numberanalytics.com This predictive capability, combined with automated control systems, enables manufacturers to maintain optimal production conditions, respond to disturbances, and ensure the final product consistently meets specifications. nih.gov
Reaction Mechanisms and Chemical Transformations of Cyclohexyl Carboxylate
Fundamental Reactivity of Carboxylate Esters
The reactivity of cyclohexyl carboxylate is fundamentally dictated by the ester functional group, which consists of a carbonyl center bonded to two oxygen atoms, one of which is connected to the cyclohexyl ring.
Ester Hydrolysis and Saponification Mechanisms
Ester hydrolysis is a foundational reaction for esters, including cyclohexyl carboxylate, and can proceed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, an ester can be converted into a carboxylic acid and an alcohol. saskoer.cavvc.edu This process, known as acid-catalyzed ester hydrolysis, is the reverse of Fischer esterification. pressbooks.pub The mechanism involves the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water. pressbooks.pub A subsequent proton transfer and elimination of the alcohol (cyclohexanol in this case) yields the corresponding carboxylic acid. pressbooks.pub Studies on methyl cyclohexanecarboxylates have shown that the conformation of the ester group (axial vs. equatorial) influences the reaction rate, with equatorial esters hydrolyzing faster. rsc.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using a reagent like sodium hydroxide (B78521) (NaOH), esters are hydrolyzed in a process called saponification. saskoer.camasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. saskoer.camasterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. saskoer.capressbooks.pub This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (cyclohexanolate) as the leaving group to initially form a carboxylic acid. saskoer.capressbooks.pub The alkoxide, being a strong base, then deprotonates the carboxylic acid, driving the reaction to completion. saskoer.ca To obtain the neutral carboxylic acid, a final acidification step is required. pressbooks.pub The rate of saponification is sensitive to steric hindrance around the carbonyl group. spcmc.ac.in For instance, the saponification rate of ethyl 4-tert-butylcyclohexanecarboxylate is significantly affected by the axial or equatorial position of the ester group, with the equatorial isomer reacting about 20 times faster than the axial isomer due to reduced steric hindrance. spcmc.ac.in
| Hydrolysis Type | Reagents | Products | Key Mechanistic Step |
| Acid-Catalyzed | H₂O, Strong Acid (e.g., HCl) | Carboxylic Acid, Alcohol | Protonation of carbonyl oxygen followed by nucleophilic attack of water. pressbooks.pub |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH), then H₃O⁺ | Carboxylate Salt, Alcohol (initially); Carboxylic Acid, Alcohol (after acidification). saskoer.capressbooks.pub | Nucleophilic attack by hydroxide on the carbonyl carbon. saskoer.capressbooks.pub |
Oxidation Reactions of Functional Groups (e.g., Hydroxyl, Carboxylate)
While the ester group itself is relatively resistant to oxidation, the constituent parts of cyclohexyl carboxylate—the cyclohexyl (alcohol precursor) and carboxyl (acid precursor) moieties—are subject to oxidative transformations. The oxidation of primary alcohols to carboxylic acids is a fundamental reaction in organic synthesis. acs.orgnih.gov For example, a metal-free method using 1-hydroxycyclohexyl phenyl ketone as an oxidant can convert primary alcohols and aldehydes to carboxylic acids, tolerating a range of other functional groups. organic-chemistry.org The liquid-phase oxidation of cyclohexane (B81311) itself can lead to a mixture of products, including cyclohexanol (B46403), cyclohexanone (B45756), and various carboxylic acids like adipic acid. researchgate.net Under certain conditions, cyclohexyl esters of these acids are also formed. researchgate.net
Reduction Reactions of Carboxylate Groups
The carboxylate group of an ester can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) reduces esters very slowly, if at all, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction with LiAlH₄ reduces the ester to two separate alcohols; for a generic cyclohexyl carboxylate, this would yield cyclohexanol and the primary alcohol corresponding to the carboxylic acid portion. uomustansiriyah.edu.iq The mechanism involves the nucleophilic addition of a hydride ion (:H⁻) from LiAlH₄ to the carbonyl carbon. uomustansiriyah.edu.iq Unlike the reduction of ketones, two hydrogen atoms are delivered to the carbonyl carbon during the reduction of an ester. uomustansiriyah.edu.iq
| Reducing Agent | Ester Reactivity | Product |
| Sodium Borohydride (NaBH₄) | Very slow or no reaction. uomustansiriyah.edu.iqmasterorganicchemistry.com | N/A |
| Lithium Aluminum Hydride (LiAlH₄) | Readily reduces esters. uomustansiriyah.edu.iqmasterorganicchemistry.com | Primary Alcohols. uomustansiriyah.edu.iq |
Nucleophilic Substitution Reactions on Cyclohexyl Carboxylate Scaffolds
The primary site for nucleophilic substitution on a cyclohexyl carboxylate is the carbonyl carbon, following a nucleophilic acyl substitution pathway. pressbooks.pubmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (the cyclohexanolate portion) is eliminated, reforming the carbonyl double bond. masterorganicchemistry.com The success of the reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com
The cyclohexyl ring itself can undergo nucleophilic substitution (Sₙ1 and Sₙ2), where a leaving group on the ring is replaced by a nucleophile. slideshare.net However, in the context of a cyclohexyl carboxylate, the ester oxygen is a poor leaving group, making direct substitution at the C-O bond of the ring difficult without prior modification. Transition-metal catalysis can provide an alternative to traditional Sₙ1 and Sₙ2 reactions for alkyl electrophiles. acs.org
Rearrangement Reactions Involving Cyclohexyl Moieties
Rearrangement reactions can alter the carbon skeleton or the position of functional groups. The Baeyer-Villiger oxidation is a key example where a cyclohexyl group can migrate.
Baeyer-Villiger Oxidation and Cyclohexyl Migration Phenomena
The Baeyer-Villiger oxidation converts ketones into esters (or cyclic ketones into lactones) using peroxy acids like m-CPBA or hydrogen peroxide with a Lewis acid. organic-chemistry.orgmychemblog.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. mychemblog.com The mechanism proceeds through a Criegee-like intermediate, formed by the addition of the peroxy acid to the ketone. adichemistry.comscientificupdate.com This is followed by the concerted migration of one of the groups attached to the carbonyl carbon onto the adjacent, electron-deficient oxygen atom. adichemistry.com
The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the ketone. organic-chemistry.orgadichemistry.com Groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org The cyclohexyl group has a high migratory aptitude, greater than that of secondary alkyls, phenyls, and primary alkyls. organic-chemistry.orgadichemistry.com For example, the Baeyer-Villiger oxidation of cyclohexyl methyl ketone yields cyclohexyl acetate (B1210297), because the cyclohexyl group migrates in preference to the methyl group. eopcw.com The stereochemistry of the migrating group is retained during the reaction. mychemblog.com
Migratory Aptitude in Baeyer-Villiger Oxidation organic-chemistry.orgmychemblog.comadichemistry.com Tertiary alkyl > Cyclohexyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl
Radical Reactions and Stereochemical Control
Radical reactions offer unique pathways for bond formation, particularly for constructing sterically congested centers. Controlling the stereochemistry of these reactions is a significant challenge and an area of active research.
The stereochemical outcome of reactions involving cyclohexyl radicals is governed by diastereofacial selectivity, where a reagent attacks one of the two faces of the planar radical center. The preferred direction of attack is influenced by the steric and electronic properties of the substituents on the cyclohexane ring. nih.govacs.org
Studies on substituted cyclohexyl radicals have shown that attack often occurs preferentially from the axial direction. nih.gov For example, in halogen abstraction reactions involving 4-tert-butylcyclohexyl radicals, the major product formed is the cis-isomer, resulting from axial attack of the halogen atom. nih.gov This preference is contrary to what might be expected based on simple steric hindrance, where equatorial attack to form the trans-product would seem more favorable. nih.gov
The rationale for this observed selectivity has been explained by modeling the cyclohexyl radical in a manner similar to cyclohexanone, using concepts like the Cieplak model. nih.gov This model considers stabilizing electronic interactions between the orbitals of the incoming reagent and the anti-bonding orbitals (σ*) of adjacent axial bonds on the ring. The preference for axial attack is thus attributed to favorable orbital overlap and stereoelectronic effects rather than purely steric factors. These principles of diastereofacial selectivity are fundamental to controlling the stereochemistry in radical-based syntheses of complex cyclohexyl-containing molecules. nih.govacs.org
Thermal Degradation and Pyrolysis Mechanisms
The thermal decomposition of esters like cyclohexyl carboxylate typically proceeds through specific, high-temperature pathways. The primary mechanism for the pyrolysis of many carboxylic esters containing at least one β-hydrogen is a non-radical, intramolecular elimination reaction involving a six-membered transition state. mdpi.com This process, often referred to as a cis-elimination or β-hydrogen bond scission, leads to the formation of an alkene and a carboxylic acid. mdpi.comresearchgate.net
In the case of cyclohexyl carboxylate, this pathway would involve the transfer of a hydrogen atom from one of the adjacent methylene (B1212753) groups (C2 or C6) of the cyclohexyl ring to the carbonyl oxygen of the carboxylate group. This concerted rearrangement would lead to the cleavage of the C-O ester bond, producing cyclohexene (B86901) and the corresponding carboxylic acid.
Other degradation pathways can also occur during pyrolysis. mdpi.com At very high temperatures, the initial products can undergo further decomposition. rsc.org For example, cyclohexane itself decomposes primarily via C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize or fragment further. rsc.org While the cyclohexyl radical was not observed as an initial intermediate in the pyrolysis of pure cyclohexane, radical pathways can become significant under certain conditions. rsc.org For the carboxylic acid product, decarboxylation can occur, releasing carbon dioxide. mdpi.comresearchgate.net
| Degradation Pathway | Reactant Moiety | Key Transition State / Intermediate | Products |
| β-Hydrogen Scission | Ester with β-Hydrogens | Six-membered cyclic transition state | Alkene + Carboxylic Acid |
| Decarboxylation | Carboxylic Acid Group | - | R-H + CO₂ |
| C-C Bond Fission | Cyclohexane Ring | 1,6-Hexyl Diradical | Smaller radicals and alkenes |
This table summarizes the primary mechanisms involved in the thermal degradation of cyclohexyl carboxylates and related structures.
Theoretical and Computational Chemistry Studies on Cyclohexyl Carboxylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable for studying chemical systems. acs.org These approaches solve approximations of the Schrödinger equation to determine the electronic structure of molecules, from which a wide range of properties can be derived. unipd.itacs.org For cyclohexyl carboxylate systems, these calculations provide fundamental information on conformation, charge distribution, and chemical reactivity. researchgate.net
The three-dimensional structure of cyclohexyl carboxylates is critical to their function and interactions. The cyclohexane (B81311) ring is not planar and typically adopts a "chair" conformation, which is its most stable form as it minimizes both angle strain and torsional strain. researchgate.net The substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to reduce steric hindrance. researchgate.net
| Feature | Description | Significance |
| Cyclohexane Ring | Predominantly adopts a stable chair conformation. | Minimizes steric and torsional strain, providing thermodynamic stability. researchgate.net |
| Substituent Position | The carboxylate group typically favors an equatorial position. | Reduces 1,3-diaxial interactions, which are a source of steric strain. researchgate.net |
| Ester Linkage | Allows for rotation around the C-O single bonds. | Introduces additional conformational isomers and influences the overall molecular geometry. |
| Computational Goal | Energy minimization and geometry optimization. | To identify the most stable conformer(s) that will be present at equilibrium. |
DFT calculations are widely used to analyze the electronic properties of molecules. researchgate.net This involves determining the distribution of electrons within the molecule, which governs its polarity, solubility, and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org
The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons (electrophilicity). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. iucr.orgresearchgate.net
Molecular Electrostatic Potential (MEP) maps are visual representations of charge distribution. mdpi.com For a typical cyclohexyl carboxylate, MEP analysis shows a region of negative potential (red) around the carbonyl oxygen of the ester group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are often found on the hydrogen atoms, while the cyclohexyl ring itself is generally non-polar. mdpi.com This charge separation is crucial for understanding intermolecular interactions.
| Electronic Parameter | Description | Significance for Cyclohexyl Carboxylate |
| HOMO | Highest Occupied Molecular Orbital. | Often localized on the oxygen atoms of the carboxylate group, indicating the center of nucleophilicity. iucr.org |
| LUMO | Lowest Unoccupied Molecular Orbital. | Typically centered around the carbonyl carbon, representing the primary site for nucleophilic attack. iucr.orgmdpi.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. iucr.org |
| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.netmdpi.com |
Theoretical calculations are a powerful tool for predicting the course of chemical reactions. acs.orgbeilstein-journals.org By modeling the transition states and intermediates of a potential reaction pathway, chemists can calculate the activation energies required for a reaction to proceed. A lower activation energy implies a faster reaction rate. chemrxiv.org
For cyclohexyl carboxylates, this can be applied to predict the outcomes of reactions such as hydrolysis, transesterification, or reactions involving the cyclohexane ring. For instance, Frontier Molecular Orbital (FMO) theory can be used to predict regioselectivity. Reactions are often favored where the HOMO of the nucleophile has the largest overlap with the LUMO of the electrophile. chemrxiv.org In the case of a nucleophilic attack on a cyclohexyl carboxylate derivative, calculations can predict whether the attack is more likely at the carbonyl carbon or another position. mdpi.comchemrxiv.org Computational models can also differentiate between possible reaction mechanisms, such as nucleophilic displacement versus a three-centered insertion, by comparing the energy profiles of each pathway. chemrxiv.org
The electronic properties and shape of cyclohexyl carboxylate molecules dictate how they interact with each other in the condensed phase (liquid or solid). These non-covalent interactions, though weaker than covalent bonds, are critical for determining bulk properties like melting point and for the formation of ordered structures. rsc.orgiitpkd.ac.in
For cyclohexyl carboxylates, key interactions include:
Computational studies can quantify the strength of these interactions. rsc.org For example, theoretical calculations on similar cyclohexane systems have estimated the interaction energy between two rings to be around 8.2 kcal/mol, a value comparable to a conventional hydrogen bond. rsc.org This strong interaction drives the molecules to arrange into well-defined supramolecular structures, such as stacked layers or dimers, in the solid state. rsc.orgresearchgate.net
Prediction of Reactivity and Selectivity in Organic Reactions
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger systems over time. organica1.orgnih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, providing insight into dynamic processes like protein-ligand binding. mdpi.com
In medicinal chemistry and materials science, molecules containing cyclohexyl carboxylate moieties are often designed to bind to specific biological targets, such as proteins or enzymes. nih.gov Molecular dynamics simulations are crucial for understanding how this binding occurs. mdpi.com
The process typically involves:
Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpras.com
MD Simulation: Starting from the docked pose, an MD simulation models the dynamic evolution of the ligand-receptor complex in a simulated physiological environment (e.g., water). nih.govmdpi.com
These simulations can reveal the specific interactions that stabilize the bound complex, such as hydrogen bonds between the carboxylate's oxygen atoms and amino acid residues (e.g., lysine, arginine) in the binding pocket, or hydrophobic interactions between the cyclohexyl ring and non-polar residues (e.g., leucine, valine). nih.govijpras.com By tracking these interactions over time, researchers can elucidate the binding mechanism, understand the basis for ligand selectivity, and gain insights into how conformational changes in the protein (induced fit) accommodate the ligand. ijpras.com
Studies of Carbocation Stability and Hyperconjugation in Cyclohexyl Systems
Computational chemistry has been instrumental in understanding the structure and stability of carbocations, which are key reactive intermediates in many chemical transformations. nih.gov In cyclohexyl systems, the stability of the tertiary carbocation is profoundly influenced by hyperconjugation—an electronic interaction involving the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital.
Elegant computational studies have demonstrated that the stabilization patterns in substituted cyclohexyl cations can lead to the formation of distinct conformers known as "hyperconjomers". For the 1-methyl-1-cyclohexyl cation, for example, theoretical calculations identified two different chair conformers where the empty p-orbital of the carbocation center is oriented either axially or equatorially. acs.org These two hyperconjomers possess different modes of hyperconjugative stabilization:
Axial Cation: The primary hyperconjugative stabilization involves the interaction of the empty p-orbital with the axial C-H bonds and the C-C bonds of the ring.
Equatorial Cation: Stabilization occurs through interaction with the equatorial C-H bonds and the ring's C-C bonds.
These differing interactions result in distinct geometries and energies for the two conformers. acs.org Theoretical calculations using methods like DFT and MP2 are capable of predicting the relative energies of these isomers and the transition state separating them, providing a detailed picture of the potential energy surface. acs.orgresearchgate.net The close agreement between calculated and experimental data, such as ¹³C NMR chemical shifts, validates the computational models and their implications for the solvolysis of tertiary cyclohexyl systems. researchgate.net
| Computational Method | Isomer | Relative Energy (kcal/mol) |
|---|---|---|
| B3LYP/6-31G(d) | C-C (Axial) | 0.00 |
| C-H (Equatorial) | 0.55 | |
| MP2/6-31G(d) | C-C (Axial) | 0.00 |
| C-H (Equatorial) | 0.72 |
Thermodynamic and Kinetic Investigations of Complexation
Theoretical and computational methods are widely used to investigate the thermodynamic and kinetic parameters of complexation reactions involving carboxylate ligands. muk.ac.ir These studies provide fundamental insights into the driving forces behind molecular recognition, metal-ligand binding, and adsorption phenomena at interfaces.
Metal-Ligand Coordination Thermodynamics
The complexation of metal ions by cyclohexyl carboxylate ligands has been a subject of detailed thermodynamic investigation, particularly for lanthanide and actinide ions, which are relevant in areas such as nuclear fuel reprocessing and medical imaging. researchgate.netresearchgate.net Computational studies, often in conjunction with experimental techniques like calorimetry and potentiometry, elucidate the stability, coordination mode, and thermodynamic profiles (enthalpy and entropy) of the resulting metal complexes. researchgate.netnih.gov
A study on the complexation of Europium(III) with cyclohexylhexacarboxylic acid (CHHS) revealed significant differences compared to its aromatic analog, mellitic acid. researchgate.net In the Eu-CHHS complex, the coordination number for the ligand binding was found to be 2, with the residual hydration number of the Eu(III) ion changing from around 6-7 in acidic solutions to 2.5 in alkaline conditions. researchgate.netresearchgate.net This behavior, attributed to the steric effects of the flexible cyclohexyl backbone, contrasts with the more rigid aromatic ligands and highlights the unique coordination properties imparted by the cyclohexyl group. researchgate.net
Similarly, investigations into the complexation of trivalent actinides (Am³⁺) and lanthanides (Cm³⁺) with a derivative of DTPA containing a cyclohexyl group (MS-325) showed that the complexation is exothermic and becomes weaker at higher temperatures. researchgate.net DFT calculations supported experimental findings that the ligand is octadentate, binding the metal ion through five carboxylate oxygen atoms and three nitrogen atoms, leaving one water molecule in the primary coordination sphere. researchgate.net The stability of these complexes is crucial for their application in separation science and medicine. acs.org
| Ligand | Condition | Ligand Coordination Number (CN_L) | Residual Hydration Number (N_H2O) |
|---|---|---|---|
| Cyclohexylhexacarboxylic acid (CHHS) | Acidic to Neutral | 2 | 6 to 7 |
| Alkaline | 2 | 2.5 | |
| Benzenehexacarboxylic acid (Mellitic Acid) | Acidic to Neutral | Bidentate | ~7 |
Adsorption Mechanisms at Interfaces
The adsorption of molecules at solid-liquid or liquid-liquid interfaces is fundamental to numerous industrial and natural processes, including froth flotation, catalysis, and environmental remediation. acs.org Computational chemistry, particularly DFT, provides a powerful tool for understanding the adsorption mechanisms of collector and depressant molecules at mineral surfaces on an atomic level. nih.govacs.org
Studies on the adsorption of carboxylate-containing molecules on mineral surfaces have shown that the nature of the non-polar group (e.g., cyclohexyl vs. phenyl) significantly impacts adsorption strength and selectivity. mdpi.com A DFT study investigating cyclohexyl hydroxamic acid (CHA), a close structural analog of a cyclohexyl carboxylate, as a collector for the mineral scheelite (CaWO₄) demonstrated its superior performance compared to the aromatic benzoylhydroxamic acid (BHA). researchgate.net
The calculations revealed that the dianion of CHA possesses a higher atomic charge, a higher energy Highest Occupied Molecular Orbital (HOMO), and a larger binding energy with Ca²⁺ ions on the scheelite surface. researchgate.net The higher HOMO energy indicates a greater electron-donating ability, facilitating stronger bond formation with the mineral's surface metal sites. researchgate.net This enhanced chemical reactivity, driven by the electronic properties of the cyclohexyl group, leads to stronger adsorption and better flotation performance, a finding that was validated by experimental measurements. researchgate.net Molecular dynamics simulations further complement these quantum mechanical calculations by elucidating the thermodynamic driving forces, such as enthalpic and entropic contributions, that govern the adsorption process at various interfaces. nih.gov
| Property | CHA Dianion | BHA Dianion | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -1.659 | -2.146 | Higher value for CHA indicates greater electron-donating ability. |
| Binding Energy with Ca²⁺ (eV) | -12.783 | -12.636 | Stronger binding for CHA suggests more stable adsorption. |
| Total Negative Charge on O atoms (e) | -1.503 | -1.464 | Greater negative charge on CHA's reactive center enhances interaction. |
Advanced Applications in Chemical and Materials Science
Catalysis and Catalyst Development
Cyclohexyl carboxylate and its derivatives play a significant role as ligands and directing groups in modern catalytic chemistry. They are instrumental in the synthesis of transition metal catalysts that facilitate a wide range of organic transformations with high efficiency and selectivity.
Design and Synthesis of Cyclohexyl Carboxylate-Based Ligands for Catalysis
The design of effective catalysts often hinges on the properties of the ligands coordinated to the metal center. Carboxylate ligands, including those derived from cyclohexanecarboxylic acid, are pivotal in modulating the reactivity and selectivity of transition metal catalysts, particularly for rhodium and palladium.
The synthesis of these ligands can be approached in several ways. Chiral ligands, crucial for asymmetric catalysis, can be prepared from chiral starting materials like amino acids or through enantioselective synthesis. mdpi.comrsc.org For instance, optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives have been synthesized on a multi-kilogram scale via asymmetric catalytic hydrogenation for use in chiral Ru(II) dicarboxylate complexes. rsc.org Another strategy involves creating cyclohexyl-fused spirobiindanes, which serve as backbones for chiral phosphoramidite (B1245037) ligands. acs.org These complex syntheses often involve multiple steps, including iridium-catalyzed asymmetric hydrogenation and TiCl₄-promoted spiroannulation, to build the rigid, chiral scaffold. acs.org
A key principle in ligand design is the control of the steric environment around the catalyst's active site. For dirhodium(II) paddlewheel complexes, bulky carboxylate ligands are employed to create a sterically hindered environment that can suppress undesirable side reactions, such as β-hydride elimination, and enhance diastereoselectivity in processes like cyclopropanation. organic-chemistry.orgnih.gov The cyclohexyl group itself can be used as a bulky substituent in P-stereogenic pincer ligands to create a specific chiral environment. rsc.org The synthesis of these complexes can be achieved through various methods, including C–H activation, oxidative addition, and direct coordination. rsc.org
Furthermore, heteroleptic rhodium(II) catalysts, which contain different carboxylate ligands on the same dirhodium core, can be synthesized to fine-tune the catalyst's electronic and steric properties. acs.org This approach expands the available range of chiral catalysts, allowing for more precise design to improve efficiency in asymmetric transformations. acs.org
Table 1: Strategies in Cyclohexyl Carboxylate-Based Ligand Design
| Design Strategy | Purpose | Synthetic Approach | Metal Complex Example |
| Chiral Scaffolding | Induce enantioselectivity in catalytic reactions. | Asymmetric hydrogenation of precursors; Multi-step synthesis of fused ring systems. rsc.orgacs.org | Chiral Ru(II) dicarboxylates; Rh(II) complexes with spirobiindane-based ligands. rsc.orgacs.org |
| Steric Hindrance | Suppress side reactions; Enhance diastereoselectivity. | Use of bulky groups like triphenylacetate or cyclohexyl substituents. organic-chemistry.orgnih.govrsc.org | Dirhodium(II) tetrakis(triphenylacetate) (Rh₂TPA₄); P-stereogenic pincer-Pd complexes. organic-chemistry.orgrsc.org |
| Heteroleptic Complexes | Fine-tune catalyst properties by combining different ligands. | Stepwise ligand exchange on a dimetal core. acs.org | Rh(II) complexes with mixed carboxylate ligands. acs.org |
Application in Organic Transformations (e.g., Oxidation, Esterification)
Cyclohexyl carboxylate derivatives are integral to a variety of important organic transformations, acting as directing groups, ligands, or key components of the reaction media.
C–H Activation: A significant application is in palladium-catalyzed C–H activation, where the carboxylic acid functional group acts as a transient directing group. This strategy enables the functionalization of otherwise unreactive C(sp³)–H bonds. researchgate.netnih.gov For example, free carboxylic acids like cyclohexanecarboxylic acid can undergo multifold C–H activation to produce complex olefinated arenes. researchgate.net This process involves a cascade of reactions including dehydrogenation, olefination, and decarboxylation. researchgate.net The use of chiral mono-protected amino thioether ligands with a palladium catalyst can even achieve an enantioselective cascade β,γ-methylene C(sp³)-H diarylation of α-substituted cyclohexane (B81311) carboxylic acids. wiley.com
Carbene Transfer Reactions: In rhodium(II)-catalyzed reactions, carboxylate ligands are essential for controlling the reactivity of metal–carbene intermediates. Dirhodium(II) tetracarboxylate complexes are highly effective catalysts for cyclopropanation, C-H insertion, and cycloaddition reactions. acs.orgmdpi.com The choice of carboxylate ligand directly influences the chemo-, regio-, and stereoselectivity of the transformation. mdpi.com For instance, sterically demanding carboxylate ligands on a dirhodium(II) catalyst can promote the cyclopropanation of alkenes with α-alkyl-α-diazoesters while suppressing competing side reactions. organic-chemistry.orgnih.gov
Oxidation: In the field of oxidation catalysis, copper complexes featuring cyclohexanedicarboxylate ligands have been shown to effectively catalyze the peroxidative oxidation of cyclohexane using H₂O₂ as the oxidant. academie-sciences.fr The photocatalytic oxidation of cyclohexane over TiO₂ has also been studied, revealing that surface carboxylate species are formed during the reaction. utwente.nl Furthermore, in catalytic water oxidation, carboxylate ligands can play a crucial role as an "oxide relay," providing a highly nucleophilic oxygen near the metal's active site to facilitate the critical O–O bond formation step. acs.org
Esterification: The synthesis of cyclohexyl carboxylate esters is a fundamental organic transformation. The classic Fischer-Speier esterification involves reacting a carboxylic acid with an alcohol (such as cyclohexanol) under acidic conditions, typically using a catalyst like sulfuric acid. masterorganicchemistry.comsaskoer.ca This is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Alternative methods like the Steglich esterification use coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder, neutral conditions. rsc.org Heterogeneous solid acid catalysts are also employed for the synthesis of esters like cyclohexyl acetate (B1210297), offering advantages in catalyst separation and reuse. researchgate.netacs.org
Development of Catalysts for Industrial Processes (e.g., Hydroperoxide Decomposition)
A major industrial application involving cyclohexyl derivatives is the production of cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil. This mixture is a key precursor for the synthesis of adipic acid, a monomer used to produce nylon-6,6. utwente.nlscispace.com The industrial process typically involves the oxidation of cyclohexane, which forms cyclohexyl hydroperoxide (CHHP) as a primary intermediate. saskoer.cascispace.com
The selective decomposition of CHHP into the desired KA oil is a critical step that is often catalyzed by transition metal salts. scispace.comsoton.ac.uk Homogeneous catalysts based on cobalt salts, such as cobalt naphthenate, are traditionally used. utwente.nlntnu.no However, to maintain high selectivity towards cyclohexanol and cyclohexanone (typically 82-86%) and avoid over-oxidation to by-products like carboxylic acids, the conversion of cyclohexane is kept low (around 4-5%). saskoer.casoton.ac.uk
Research has focused on developing more efficient and stable catalysts for CHHP decomposition. This includes:
Mixed Metal Systems: Bimetallic catalysts, such as those containing both cobalt and chromium, have been explored. Co-Cr-TUD-1, a mesoporous material, has shown high catalytic efficiency with a CHHP conversion of 96.9% and a combined selectivity for cyclohexanol and cyclohexanone of 95.9%, indicating a synergistic effect between the two metals. rsc.org
Heterogeneous Catalysts: To improve catalyst recovery and stability, efforts have been made to develop solid catalysts. This includes applying metal oxides like Co₃O₄, MnO₂, or Fe₃O₄ onto suitable solid supports. acs.org These heterogeneous catalysts can operate under molecular oxygen at temperatures between 80°C and 130°C. acs.org Gold nanoparticles supported on magnesium oxide (Au/MgO) have also been shown to promote the decomposition of CHHP, selectively generating cyclohexanol. utwente.nl
Novel Catalyst Compositions: Patents describe the preparation of stable dispersions of metal-ligand catalyst compositions immediately prior to their injection into a CHHP decomposition reactor. These can involve metal carboxylate salts (e.g., cobalt, iron, or manganese salts of 2-ethylhexanoic acid) mixed with specific ligands like 1,3-bis(2-pyridylimino)isoindolines. scispace.com
Table 2: Comparison of Catalysts for Cyclohexyl Hydroperoxide (CHHP) Decomposition
| Catalyst Type | Example(s) | Key Features | Reference(s) |
| Homogeneous | Cobalt naphthenate | Traditional industrial catalyst; requires low conversion for high selectivity. | utwente.nlntnu.no |
| Bimetallic Mesoporous | Co-Cr-TUD-1 | High conversion (96.9%) and high selectivity (95.9%); synergistic metal effect. | rsc.org |
| Supported Heterogeneous | Co₃O₄, MnO₂, Fe₃O₄ on supports | Allows for easier catalyst separation and reuse. | acs.org |
| Nanoparticle | Au/MgO | Promotes selective formation of cyclohexanol. | utwente.nl |
| Dispersed Metal-Ligand | Co/Fe/Mn carboxylates + isoindoline (B1297411) ligands | Prepared in-situ for industrial reactors. | scispace.com |
Polymeric Materials and Resin Chemistry
Cyclohexyl carboxylate structures are central to a class of high-performance polymers known as cycloaliphatic epoxy resins. These materials offer distinct advantages over conventional epoxy resins, particularly in applications requiring durability and transparency.
Cycloaliphatic Epoxy Resins (e.g., ECC) in Thermoset Production
Cycloaliphatic epoxy resins are characterized by the presence of an epoxy group attached to a saturated carbocyclic ring. nih.gov A prominent example is 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) . Unlike common bisphenol A (BPA) based epoxy resins, the molecular structure of ECC lacks aromatic benzene (B151609) rings, which imparts superior resistance to UV radiation and weathering, preventing yellowing upon light exposure. acs.orgnih.gov
These resins possess several desirable properties for the production of thermoset materials:
Low Viscosity: Cycloaliphatic epoxies have a significantly lower viscosity than standard BPA resins, which facilitates easier processing, mixing with fillers, and application. acs.orgresearchgate.net
Excellent Electrical Properties: The absence of chlorine and sodium ions in their synthesis process results in outstanding dielectric properties, including high specific resistance and a low dielectric loss tangent. nih.gov
High Thermal Stability: After curing, the tight, rigid molecular structure leads to a high crosslinking density, resulting in a high glass transition temperature (Tg) and thermal deformation temperature. nih.govresearchgate.net
Superior Adhesion and Mechanical Strength: These resins exhibit strong adhesion to various substrates, including metals and plastics, and provide good mechanical strength and impact resistance once cured. mdpi.comresearchgate.netuwindsor.ca
Due to these properties, thermosets derived from cycloaliphatic epoxy resins like ECC are widely used in demanding industrial applications, including outdoor electrical insulators, electronic packaging, high-performance adhesives, and clear coatings. mdpi.comuwindsor.canih.gov However, the high crosslink density can also lead to brittleness. This is often mitigated by formulating the resin with flexibilizers, such as polyester (B1180765) polyols, or by incorporating toughening agents like rubber or silicone particles. uwindsor.ca Novel thermosets have also been developed by curing ECC with multifunctional thiols, which results in more flexible materials compared to those from traditional cationic homopolymerization. wiley.comchinesechemsoc.org
Cationic Polymerization Mechanisms of Cyclohexyl Carboxylate Monomers
Cycloaliphatic epoxy resins like ECC are typically cured via cationic ring-opening polymerization. uwindsor.ca This process can be initiated by either heat or UV radiation (photopolymerization) and is known for its high reaction speed and efficiency. organic-chemistry.orgacs.org The mechanism proceeds through three main stages:
Chain Initiation: The process begins with the generation of a strong Brønsted acid (H⁺). In thermal curing, an initiator decomposes under heat to produce cations that react with monomers or solvent traces to generate the protonic acid. organic-chemistry.org In photopolymerization, a photoinitiator (e.g., a diaryliodonium salt) absorbs UV light and undergoes photolysis to generate the acid. nih.govmdpi.com This acid then protonates the oxygen atom of the epoxy ring on a monomer molecule, forming a highly reactive oxonium ion. mdpi.comacs.org
Chain Propagation: The protonated oxonium ion is a powerful electrophile. It is attacked by the oxygen atom of another epoxy monomer in a nucleophilic substitution (S_N2) reaction. This opens the strained epoxy ring of the first monomer and transfers the positive charge to the newly added monomer, propagating the polymer chain. nih.govacs.org This ring-opening process continues, rapidly building a crosslinked three-dimensional polymer network. nih.gov Cycloaliphatic epoxides exhibit higher reactivity in cationic polymerization compared to other epoxy types due to their strained ring structure. nih.govmdpi.com
Chain Termination: The polymerization process can be terminated through several pathways, including reaction of the growing cationic chain end with the counter-anion, chain transfer to other molecules in the system, or reaction with impurities. mdpi.com A key feature of cationic polymerization is the "dark cure" phenomenon, where the polymerization can continue even after the initiating light source is removed, leading to a high degree of monomer conversion. nih.gov
The polymerization rate is influenced by factors such as initiator concentration (typically 0.1-2 wt%), light intensity, and temperature. organic-chemistry.orgmdpi.com Steric hindrance around the epoxide group also plays a major role; larger or more complex ring substituents can affect the rate of reaction. mdpi.com
Enzymatic Synthesis of Biobased Polyesters and Polyamides
The pursuit of "green chemistry" has led to the development of enzymatic polymerization as a sustainable alternative to traditional chemical synthesis for producing polymers. mdpi.com This method utilizes enzymes, such as lipases, as catalysts in mild reaction conditions, which reduces energy consumption and avoids the use of toxic chemicals. mdpi.comnih.gov The synthesis of renewable polymers through enzymatic polymerization of biobased monomers is a key strategy for creating a sustainable polymer industry. mdpi.com
Enzymatic polymerization can proceed through two main pathways: ring-opening polymerization (ROP) of cyclic monomers (like lactones) or step-growth polycondensation of monomers like diacids and diols. nih.govrsc.org The polycondensation reaction, catalyzed by enzymes, involves the gradual joining of monomers with multiple carboxyl and hydroxyl groups, releasing small molecules like water or alcohol in the process. nih.gov Research has demonstrated the successful enzymatic polycondensation of various diols and diacids, such as the reaction between adipic acid and octanediol catalyzed by Candida antarctica lipase (B570770) B (CALB), to produce high molecular weight polyesters. nih.gov Studies have shown that long-chain monomers like sebacic acid often react faster in these systems. nih.gov
A notable strategy involves a two-step enzymatic polymerization to achieve higher molecular weight polymers in a solvent-free system. For instance, the direct polycondensation of suberic acid and 1,8-octanediol (B150283) can be performed first to create pre-polymers, which are then subjected to a second polymerization step to significantly increase the molecular weight of the final poly(octamethylene suberate) (POS). mdpi.com While research has focused on linear aliphatic and furan-based monomers, the principles of enzymatic polymerization are applicable to alicyclic structures. mdpi.com Monomers such as cyclohexane dicarboxylic acid and cyclohexanedimethanol are alicyclic analogues of the diacids and diols commonly used in these "green" polymerization processes and represent a logical extension for creating novel bio-based polyesters incorporating the cyclohexyl carboxylate structure.
Photoinitiator Research and Photopolymerization
Photopolymerization, or UV curing, is a technology that uses light to initiate rapid polymerization reactions, forming cross-linked polymer networks. This process is fundamental to applications in coatings, adhesives, and 3D printing. nih.gov The process relies on photoinitiators, which absorb light and generate reactive species (radicals or cations) that start the polymerization. nih.gov
Development of Cyclohexyl Carboxylate-Derived Photoinitiators
While many photoinitiators are complex molecules, some common structures incorporate a cyclohexyl group, such as 1-hydroxy-cyclohexyl-phenylketone (known commercially as Irgacure 184), a widely used Type I radical photoinitiator. nih.govresearchgate.net However, the development in this field is less about creating photoinitiators from cyclohexyl carboxylates and more about designing photoinitiating systems that are highly efficient for polymerizing cyclohexyl carboxylate-based monomers. nih.gov
Research focuses on developing macromolecular or polymerizable photoinitiators to reduce the migration of unreacted initiator from the cured polymer, a critical issue in applications like food packaging and biomedical devices. researchgate.net This involves chemically binding the photoinitiator to the polymer network. For example, novel macro-photoinitiators have been synthesized by reacting a core photoinitiator molecule like 1-hydroxycyclohexyl phenyl ketone with other monomers to create a larger, less mobile initiating species. researchgate.net The goal is to create systems that are highly reactive under specific light sources, such as LEDs, and are compatible with advanced monomer formulations, which often include functionalized cyclohexyl carboxylates. nih.gov
Application in Photopolymerization and Cross-linking Reactions
Cyclohexyl carboxylate derivatives, particularly those containing epoxy groups, are key monomers in cationic photopolymerization. nih.gov A prime example is (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EEC), which undergoes cationic ring-opening polymerization when exposed to light in the presence of a suitable photoinitiator. nih.gov This reaction forms a rigid, highly cross-linked polymer network.
The unique structure of EEC makes it valuable for specialized applications. It was specifically chosen for its ability to facilitate photopatterning through self-trapping and waveguide formation during visible-light polymerization, which is useful in creating micro-optical components. nih.gov Furthermore, these epoxy-functionalized cyclohexyl carboxylate monomers are used in hybrid photopolymerizable systems. These formulations combine orthogonally polymerizable monomers, such as methacrylates (which undergo free-radical polymerization) and epoxides (which undergo cationic polymerization). rsc.org By adjusting the ratio of monomers like EEC, researchers can control the reaction kinetics and the final network morphology, allowing for precise tuning of the bulk material properties. rsc.org
Specialty Chemicals and Advanced Materials Development
The cyclohexyl carboxylate framework is a versatile building block in the synthesis of a wide range of specialty chemicals and advanced materials. ontosight.aiontosight.ai Simple esters, such as ethyl cyclohexanecarboxylate (B1212342), serve as important intermediates in the chemical industry. arborpharmchem.com
More complex derivatives are designed for high-performance applications. For example, cyclohexanecarboxylic acids containing protected amino groups, like trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, are valuable building blocks in medicinal chemistry for creating complex therapeutic molecules. ontosight.ai The rigid and defined stereochemistry of the cyclohexyl ring is a key feature in the design of new materials. ontosight.ai
Compounds with multiple cyclohexyl rings and specific stereochemistry, such as 4-Propylcyclohexyl (trans,trans)-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate, are of significant interest in materials science. Their unique structures are exploited to develop new materials with tailored optical, electrical, or mechanical properties. ontosight.ai The cyclohexyl ring is also a common structural motif used to enhance the performance of liquid crystal monomers (LCMs), which are themselves a major class of specialty chemicals. Replacing phenyl groups with cyclohexyl rings is a known strategy for modifying the properties of these materials for display applications. usask.ca
Liquid Crystal Research
Cyclohexyl carboxylate derivatives are crucial components in the field of liquid crystals (LCs), which are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular structure, which typically consists of a rigid core and flexible terminal groups, allows them to self-assemble into ordered yet fluid phases (mesophases). The cyclohexyl carboxylate group is often incorporated into the rigid core of these molecules, known as mesogens.
Dielectric Properties and Dipole Moment Analysis of Mesogens
The study of the dielectric properties of liquid crystals is vital for both fundamental understanding and for optimizing their performance in electro-optical devices like displays. aip.org The dielectric permittivity (ε) and dielectric anisotropy (Δε) are key parameters that describe how the material responds to an electric field. The cyclohexyl carboxylate moiety significantly influences these properties.
Detailed studies have been conducted on homologous series of mesogens containing the cyclohexyl carboxylate group to understand structure-property relationships. For example, research on 4-propyl-paraethoxy-phenyl-cyclohexyl-carboxylate (D302) and 4-butyl-paraethoxy-phenyl-cyclohexyl-carboxylate (D402) analyzed how the dielectric permittivity and the effective molecular dipole moment (µ_eff) vary with temperature and frequency. aip.org It was found that the dielectric permittivity decreases as the operating frequency increases from 10 kHz to 100 kHz. aip.org The isolated dipole moments for D302 and D402 were determined to be 2.21 D and 2.45 D, respectively, despite neither molecule having a strong terminal polar group. aip.org
Another study on 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (HD34) investigated its dielectric behavior across its different liquid crystal phases. tandfonline.com The research highlighted how properties like the dipole moment and the angle of inclination (β) of the dipole axis change at phase transitions. tandfonline.com These studies are crucial for designing liquid crystal mixtures with specific properties required for advanced display technologies. researchgate.net
Interactive Data Table: Dielectric Properties of Cyclohexyl Carboxylate Mesogens
This table summarizes key dielectric data from research on specific liquid crystal compounds containing the cyclohexyl carboxylate group.
| Compound | Property | Conditions | Value | Reference |
| 4-propyl-paraethoxy-phenyl-cyclohexyl-carboxylate (D302) | Isolated Dipole Moment (µ_iso) | In solution, extrapolated to infinite dilution | 2.21 D | aip.org |
| Effective Dipole Moment (µ_eff) | Nematic Phase, 65 °C, 10 kHz | ~1.8 D | aip.org | |
| Dielectric Anisotropy (Δε) | Nematic Phase, 50 °C, 10 kHz | ~ -0.1 | aip.org | |
| Angle of Inclination (β) | Nematic Phase, 65 °C, 10 kHz | 72° | aip.org | |
| 4-butyl-paraethoxy-phenyl-cyclohexyl-carboxylate (D402) | Isolated Dipole Moment (µ_iso) | In solution, extrapolated to infinite dilution | 2.45 D | aip.org |
| Effective Dipole Moment (µ_eff) | Nematic Phase, 65 °C, 10 kHz | ~2.0 D | aip.org | |
| Dielectric Anisotropy (Δε) | Nematic Phase, 50 °C, 10 kHz | ~ -0.3 | aip.org | |
| Angle of Inclination (β) | Nematic Phase, 65 °C, 10 kHz | 68° | aip.org | |
| 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (HD34) | Effective Dipole Moment (µ_eff) | Nematic Phase, 150 °C, 10 kHz | ~2.9 D | tandfonline.com |
| Dielectric Constant (ε_avg) | Nematic Phase, 150 °C, 10 kHz | ~5.8 | tandfonline.com |
Molecular Association and Orientational Order in Mesophases
The study of molecular association and orientational order in the mesophases of cyclohexyl carboxylate derivatives provides significant insights into the structure-property relationships that govern their liquid crystalline behavior. Research in this area is crucial for the design and optimization of materials for electro-optical device applications. aip.org
Detailed investigations into the dielectric properties of certain cyclohexyl carboxylate compounds, such as 4-propyl-paraethoxy-phenyl-cyclohexyl-carboxylate and 4-butyl-paraethoxy-phenyl-cyclohexyl-carboxylate, have revealed important aspects of their molecular organization in the nematic phase. aip.orgaip.org The thermal dependence of the effective molecular dipole moment in the mesophase has been determined through dielectric studies. aip.org These studies also allow for the evaluation of the angle of inclination of the dipole moment with the long molecular axis as a function of temperature. aip.orgaip.org
A key parameter derived from these measurements is the molecular correlation factor, which provides an indication of the nature of molecular association within the liquid crystalline phase. aip.orgaip.org By comparing the dipole moments of the compounds in the mesophase with their values in a dilute solution, researchers can estimate this correlation factor. aip.org
The long-range orientational order of liquid crystals containing the cyclohexyl moiety, such as trans-4-n-alkyl(4'-cyano-phenyl)-hexane and 4-(trans-4'-n-alkylcyclohexyl)-isothiocyanato-benzene, has been extensively studied using techniques like polarized light absorption, fluorescence depolarization, and Raman scattering depolarization. researchgate.net These methods allow for the determination of order parameters, which quantify the degree of orientational order of the molecules along the director axis in the nematic phase. researchgate.net It has been observed that the orientational order is influenced by the structure of the rigid core, the nature of the terminal groups, and the length of the alkyl chain. researchgate.net
Binary mixtures containing cyclohexyl carboxylate derivatives have also been a subject of investigation to understand how molecular interactions influence phase behavior and orientational order. For instance, the component order parameters in binary mixtures of methoxy (B1213986) phenyl trans pentyl cyclohexyl carboxylate (MPPC) and 4'-n-octyloxy-4-cyanobiphenyl (8OCB) have been measured. ias.ac.in These studies demonstrate that smectic-like short-range order can significantly enhance the orientational order in the nematic phase. ias.ac.in The formation of induced or enhanced smectic A phases in binary mixtures of various 4-n-alkyloxy phenyl-4'-n-alkyl cyclohexyl carboxylates highlights the role of molecular association in stabilizing different mesophases.
The molecular structure of cyclohexyl carboxylates, particularly the presence of the non-aromatic cyclohexyl ring, can influence the mesophase behavior. Research on trans-4-alkyl-cyclohexane carboxylic acids has confirmed the existence of nematic and smectic B phases, even in molecules that lack a permanent dipolar moment or delocalized electrons, which were once thought to be essential for mesomorphism. tandfonline.com
Research Findings on Molecular Association and Orientational Order
| Compound | Method | Key Finding | Reference |
| 4-propyl-paraethoxy-phenyl-cyclohexyl-carboxylate | Dielectric Studies | Determination of the thermal dependence of the effective molecular dipole moment and the angle of inclination of the dipole moment with the molecular long axis in the nematic phase. aip.orgaip.org | aip.orgaip.org |
| 4-butyl-paraethoxy-phenyl-cyclohexyl-carboxylate | Dielectric Studies | Estimation of the molecular correlation factor to understand the nature of molecular association in the mesophase. aip.orgaip.org | aip.orgaip.org |
| trans-4-n-alkyl(4'-cyano-phenyl)-hexane | Optical Spectroscopy (Polarized Absorption, Fluorescence, Raman Scattering) | The orientational order is dependent on the rigid core structure, terminal groups, and alkyl chain length. researchgate.net | researchgate.net |
| 4-(trans-4'-n-alkylcyclohexyl)-isothiocyanato-benzene | Optical Spectroscopy (Polarized Absorption, Fluorescence, Raman Scattering) | The odd-even effect for order parameters was observed, which is explained by the alteration of interactions between alkyl chains. researchgate.net | researchgate.net |
| Methoxy phenyl trans pentyl cyclohexyl carboxylate (in binary mixture with 8OCB) | IR Dichroism | Smectic-like short-range order enhances the orientational order in the nematic phase. ias.ac.in | ias.ac.in |
| 4-n-alkyloxy phenyl-4'-n-alkyl cyclohexyl carboxylates (in binary mixtures) | Thermal Microscopy, DSC | Formation of induced or enhanced smectic A phases depending on the concentration and molecular structure of the components. | |
| trans 4-alkyl-cyclohexane carboxylic acids | Isomorphy | Identification of nematic and normal smectic B phases, confirming mesomorphism in molecules without strong dipolar moments. tandfonline.com | tandfonline.com |
Biochemical and Biological Research Contributions Mechanistic Focus
Enzyme Interaction and Inhibition Studies
The unique structural features of the cyclohexyl carboxylate moiety allow it to participate in a range of interactions with enzymes, acting as both a substrate for enzymatic transformation and as an inhibitor of catalytic activity.
Cyclohexane (B81311) carboxylic acid (CHC) and its derivatives serve as substrates for various enzymes, particularly in microbial metabolic pathways. In the anaerobic bacterium Geobacter metallireducens, CHC is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA (CHCoA), by a succinyl-CoA:CHC CoA transferase. researchgate.net This is the initial step in a degradation pathway that links CHC catabolism to that of aromatic compounds. researchgate.net The resulting CHCoA is then a substrate for CHCoA dehydrogenase, which catalyzes its 1,2-dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA. researchgate.net
Further enzymatic transformation is seen in the novel degradation pathway where cyclohex-1-ene-1-carboxyl-CoA is subjected to an unusual 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA. researchgate.net In other organisms like Rhodopseudomonas palustris, the degradation of CHC also proceeds through the formation of CHCoA, which is subsequently oxidized to cyclohex-1-ene-1-carboxyl-CoA. nih.gov Ketoreductase (KR) domains from certain modular polyketide synthases have also demonstrated significant activity with substrates containing cyclohexyl moieties. researchgate.net
The specificity of these enzymes is noteworthy. For instance, CHCoA dehydrogenase from G. metallireducens shows a high specificity for CHCoA, with a Michaelis-Menten constant (Km) value of less than 5 μM, and exhibits significantly lower activity with other related compounds. nih.gov Carboxylesterases have also been utilized for the kinetic resolution of cyclohexene (B86901) carboxylate esters to produce optically pure cyclohexenecarboxylic acid, highlighting the enzyme's stereospecificity. google.com
Table 1: Enzymatic Transformations Involving Cyclohexyl Carboxylate Derivatives
| Enzyme | Substrate | Product | Organism/System |
| Succinyl-CoA:CHC CoA transferase | Cyclohexane carboxylic acid (CHC) | Cyclohexanoyl-CoA (CHCoA) | Geobacter metallireducens |
| CHCoA dehydrogenase | Cyclohexanoyl-CoA (CHCoA) | Cyclohex-1-ene-1-carboxyl-CoA | Geobacter metallireducens |
| CHeneCoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | Cyclohex-1,5-diene-1-carboxyl-CoA | Geobacter metallireducens |
| Ketoreductases (from modular PKSs) | Substrates with cyclohexyl moieties | Reduced products | Modular Polyketide Synthases |
| Carboxylesterase | Racemic cyclohexene carboxylate ester | Chiral cyclohexenecarboxylic acid and remaining ester | JNU9335 (bacterial strain) |
The cyclohexyl carboxylate structure is also implicated in the inhibition of various enzymes. The mechanism of inhibition often involves the molecule binding to the enzyme's active site, thereby preventing the natural substrate from binding. This is a form of competitive inhibition. patsnap.com For example, N,N'-dicyclohexylcarbodiimide (DCCD) is a classic inhibitor of F0F1-ATP synthase. nih.gov It covalently modifies a highly conserved carboxylic acid residue in the c subunit of the F0 domain, which is crucial for proton translocation. nih.gov This modification by DCCD blocks the proton channel and consequently inhibits ATP synthesis. nih.gov Single-molecule studies have revealed that the binding of a single DCCD molecule is sufficient to halt the rotation of the F0F1 motor, likely due to steric hindrance with the a subunit. nih.gov
In other cases, compounds containing a cyclohexyl carboxylate or a related structure act as inhibitors by occupying the active site. For instance, derivatives of 4-(3-cyclohexylureido)-carboxylic acids are inhibitors of human soluble epoxide hydrolase (sEH). nih.gov Crystallographic studies show that the cyclohexyl group of these inhibitors binds in a hydrophobic pocket of the enzyme's active site. nih.gov Similarly, coumalic acid derivatives containing a cyclohexyl moiety have been shown to inhibit human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression. rsc.org The inhibitory action involves the carboxylate group of the hydrolyzed inhibitor interacting with the zinc ion in the active site. rsc.org
Beyond direct competitive inhibition, molecules containing the cyclohexyl carboxylate scaffold can act as allosteric modulators, binding to a site distinct from the active site to influence enzyme activity. patsnap.com For example, compounds with a cyclohexane 1,2-dicarboxylic acid scaffold have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4). nih.gov Structural studies of these PAMs indicate a specific active conformation where the cyclohexane ring is in a chair conformation, with the carboxylate group in an equatorial position, is crucial for binding to the allosteric site. nih.gov
Similarly, pyrrolone derivatives with a cyclohexyl moiety act as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2. acs.org The cyclohexyl group in these modulators interacts with a hydrophobic subpocket within the receptor. acs.org In the case of the dopamine (B1211576) D2 receptor, a bitopic ligand containing a cyclohexyl linker acts as a negative allosteric modulator by simultaneously binding to the orthosteric binding site and a secondary, allosteric pocket. researchgate.net
Active site binding studies of various enzymes have further elucidated the role of the cyclohexyl carboxylate moiety. In cyclooxygenase (COX) enzymes, most fatty acid substrates bind with their carboxyl group interacting with key residues like Arg-120 and Tyr-355 at the entrance of the active site channel. acs.orgnih.gov The rest of the molecule, which can include a cyclohexyl ring in substrate analogs, extends into a hydrophobic recess. acs.orgnih.gov
Molecular Mechanisms of Enzyme Inhibition
Molecular Target Interactions and Binding Affinity Analysis
The ability of cyclohexyl carboxylate-containing molecules to interact with biological macromolecules extends beyond enzymes to other proteins and nucleic acids. The specific functional groups of the moiety play a critical role in these interactions.
The cyclohexyl carboxylate moiety is a key feature in compounds designed to modulate protein-protein interactions. For example, cycloalkylidene carboxylic acids have been found to enhance the interaction between the Ras and Raf proteins, which are important in cell signaling pathways. acs.org These compounds act on the cysteine-rich domain of Raf. acs.org
While direct, specific interactions of simple cyclohexyl carboxylate with DNA are not extensively documented, the carboxylate functional group is known to be involved in interactions with nucleic acids. acs.orgthermofisher.com More complex molecules containing a cyclohexyl group can be designed to interact with DNA. For instance, metallomacrocycles can be recognized by proteins through various interactions, including hydrophobic interactions involving cyclic components. researchgate.net Furthermore, methods for labeling nucleic acids can involve linkers such as sulfosuccinimidyl 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SSMCC) to attach molecules to DNA. nih.gov The study of how potential anticancer drugs interact with non-canonical DNA structures like G-quadruplexes often involves molecules with cyclic and carboxylate features. unina.it
The molecular recognition of target molecules by cyclohexyl carboxylate-containing compounds is driven by the distinct properties of its two functional groups: the cyclohexyl ring and the carboxylate group. ijacskros.com
The carboxylate group is crucial for forming strong, directed interactions. ijacskros.com As a negatively charged or highly polar group, it can participate in ionic bonds and hydrogen bonds. biotechacademy.dk In many protein-ligand complexes, the carboxylate group of a ligand forms salt bridges or hydrogen bonds with positively charged or polar amino acid residues in the binding site, such as arginine or tyrosine. acs.orgnih.gov This interaction often serves as a primary anchor point for the ligand. The ability of the carboxylate group to delocalize its negative charge through resonance enhances its ability to act as a hydrogen bond acceptor. ashp.org
The cyclohexyl group , being a non-polar, bulky, and hydrophobic moiety, primarily engages in van der Waals and hydrophobic interactions. nih.gov In a protein's binding pocket, the cyclohexyl ring often fits into hydrophobic subpockets, displacing water molecules and contributing favorably to the binding affinity. nih.govacs.org The conformational flexibility of the cyclohexane ring (e.g., chair and boat conformations) can also play a role in achieving an optimal fit within the binding site. nih.gov The size and shape of the cyclohexyl group can influence the selectivity of a compound for different but related protein targets. rsc.org
Table 2: Role of Functional Groups in Molecular Recognition
| Functional Group | Type of Interaction | Role in Binding | Example Target |
| Carboxylate | Ionic Bonds, Hydrogen Bonds | Anchors the molecule in the binding site through interactions with polar/charged residues. acs.orgnih.gov | Cyclooxygenase (COX) enzymes, Carbonic Anhydrases rsc.orgacs.orgnih.gov |
| Cyclohexyl | Hydrophobic Interactions, Van der Waals Forces | Fits into non-polar pockets, enhancing affinity and providing selectivity. nih.govacs.org | Soluble epoxide hydrolase, Chemokine receptors nih.govacs.org |
Interactions with Proteins and Nucleic Acids (e.g., DNA)
Biochemical Pathway Modulation
The interaction of cyclohexyl carboxylate-containing compounds with biological systems can lead to the modulation of critical biochemical pathways. These interactions are fundamental to understanding their mechanisms of action at a molecular level.
Investigation of Methylation Processes Affecting Biomolecules
Methylation is a fundamental biological process where methyl groups are added to DNA, proteins, and other molecules, critically impacting gene expression and protein function. wikipedia.org The role of specific compounds in modulating these processes is a key area of research. One compound, 2-Diethylaminoethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride, has been identified as a methyltransferase inhibitor. biosynth.com Methyltransferases are the enzymes responsible for catalyzing methylation. acs.org Inhibition of these enzymes can block the methylation of biomolecules, a mechanism with broad therapeutic implications. biosynth.comacs.org For instance, some DNA methyltransferase inhibitors are investigated for their potential in treating bacterial infections by inhibiting essential, growth-related methylation processes in bacteria. google.com While the broader impact of the cyclohexyl carboxylate structure on epigenetic processes like DNA and histone methylation is an area of ongoing interest, direct and extensive research specifically detailing its modulation of these pathways remains focused on particular derivatives. nih.govpromega.comlibretexts.org
Modulating Gene Expression and Regulation through Molecular Interactions
Compounds incorporating the cyclohexyl carboxylate motif can influence gene expression through various molecular interactions. In certain denitrifying bacteria, such as Aromatoleum sp. CIB, the degradation pathway for cyclohexane carboxylate (CHC) is regulated at the genetic level. nih.gov The expression of the bad-ali gene cluster, which is responsible for breaking down CHC, is controlled by a transcriptional repressor named BadR. nih.gov The first intermediate in the degradation pathway, cyclohexanecarbonyl-CoA (CHC-CoA), acts as an inducer molecule. nih.govnih.govresearchgate.net It binds to the BadR repressor, causing it to release from the DNA and allowing the transcription of the degradation genes to proceed. nih.gov This system is highly specific, as other molecules like benzoate (B1203000) only cause a minor activation. nih.gov
Furthermore, the introduction of a cyclohexyl carboxylate biosynthetic gene cluster from Streptomyces collinus into other bacterial strains like Streptomyces avermitilis enables the production of specific metabolites. nih.govresearchgate.net This genetic manipulation highlights how pathways involving cyclohexyl carboxylate can be engineered to modulate the expression of biosynthetic genes and produce desired compounds, such as the antiparasitic agent doramectin. nih.govresearchgate.net In other contexts, stilbene (B7821643) cyclohexyl sulfonamide derivatives have been shown to influence gene expression in fungi like Botrytis cinerea, suggesting that the cyclohexyl group is a key part of a structure that can alter transcriptional activity. acs.org
Mechanisms of Neuroprotection in Cellular and Model Systems
Derivatives containing a cyclohexyl group, often in combination with a carboxylate or a related functional group like a carboxamide, have demonstrated significant neuroprotective effects in various experimental models. researchgate.net A key mechanism underlying this protection is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose overactivity is linked to neurodegenerative diseases. researchgate.net For example, a series of 6-hydroxybenzothiazol-2-carboxamides were developed, with the cyclohexylamide derivative emerging as a highly potent and selective MAO-B inhibitor. researchgate.net
In addition to enzyme inhibition, these compounds can protect neurons from toxicity induced by the aggregation of proteins such as α-synuclein and tau, which are hallmarks of diseases like Parkinson's and Alzheimer's. researchgate.net Studies in cellular models, such as SH-SY5Y neuroblastoma cells, have shown that certain derivatives can offer neuroprotection against these toxic insults without demonstrating cytotoxicity themselves. researchgate.net Large-scale screening in animal models has also identified compounds that promote photoreceptor survival, indicating potential therapeutic applications for retinal degeneration diseases like retinitis pigmentosa. elifesciences.org The neuroprotective actions can also involve the induction of protective genes, such as bcl-2, and the activation of antioxidant pathways that help cells withstand oxidative stress. nih.gov
Design of Pharmaceutical Scaffolds and Lead Compound Discovery
The cyclohexyl carboxylate structure is frequently employed as a scaffold in medicinal chemistry. A scaffold is a central core structure upon which various chemical groups can be attached to create a library of compounds for drug discovery. uniroma1.itibmmpeptide.comthieme-connect.com The cyclohexyl ring's defined three-dimensional shape and lipophilic (fat-loving) nature make it ideal for interacting with specific pockets in target proteins.
Rational Design of Cyclohexyl Carboxylate-Containing Structures
Rational drug design involves creating molecules that are tailored to bind to a specific biological target, such as an enzyme or a receptor, to achieve a therapeutic effect. nih.gov The cyclohexyl group is a valuable component in this process, often used to occupy hydrophobic pockets within a protein's active or allosteric site. nih.govacs.org
For example, in the design of inhibitors for the enzyme ERAP1, a target for cancer immunotherapy, a cyclohexyl acid was identified as a promising hit compound. acs.org X-ray crystallography revealed that the cyclohexyl ring binds at an allosteric regulatory site. acs.org This structural information guided the design of more potent molecules by modifying the scaffold to optimize interactions within a lipophilic pocket of the enzyme. acs.org Similarly, in designing inhibitors for the SARS 3CL protease, a key viral enzyme, a decahydroisoquinolin scaffold was created by linking a P2 site cyclohexyl group of a known inhibitor to the main chain, effectively using the cyclohexyl ring to anchor the molecule into a hydrophobic site. nih.gov This strategy of using the cyclohexyl group to fill hydrophobic spaces has been successfully applied to a wide range of targets, including inhibitors of inducible T-cell kinase (Itk). researchgate.net
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. arabjchem.org This process helps to identify the key chemical features required for a drug's function. The cyclohexyl carboxylate moiety is frequently a subject of SAR studies.
In the development of inhibitors for the STAT3 protein, a cancer target, researchers investigated how replacing the cyclohexyl group with other cyclic structures influenced activity. acs.org One study found that substituting the cyclohexyl ring with a smaller cyclopentane (B165970) ring improved potency, while replacing it with a tetrahydro-4H-pyran (THP) ring generally decreased activity. acs.org However, in some cases, other modifications could compensate for the loss of activity from the THP substitution. acs.org This demonstrates the subtle interplay between different parts of the molecule.
Another SAR study on inhibitors of the enzyme IMPDH from Mycobacterium tuberculosis explored modifications on the cyclohexyl ring itself. nih.gov It was noted that the cyclohexyl group played a critical role in the compound's activity. nih.gov Adding a methyl group at one position of the ring moderately improved enzyme inhibition, whereas adding it at another position destroyed the anti-tubercular activity, likely by preventing the compound from entering the bacterial cell. nih.gov Replacing the cyclohexyl ring with a larger cycloheptyl ring reduced potency, while replacing it with a flat phenyl ring led to a complete loss of activity, highlighting the importance of the cyclohexyl ring's specific size and three-dimensional shape for effective binding. nih.govresearchgate.net
Table 1: Example of Structure-Activity Relationship (SAR) Data for STAT3 Inhibitors This table shows how modifications to a parent compound containing a cyclohexyl group affect its ability to inhibit STAT3, measured by the IC50 value (a lower value indicates higher potency).
| Compound Analogue | Modification from Parent Structure | STAT3 Inhibition (IC50) |
| BP-1-102 (Parent) | Contains Cyclohexyl Group | 6.9 µM |
| Analogue 5i | Cyclohexyl replaced with Cyclopentane | 3.6 µM |
| Analogue 5j | Cyclohexyl replaced with Tetrahydrofuran (THF) | 4.5 µM |
| Analogue 5g | Cyclohexyl replaced with Tetrahydro-4H-pyran (THP) | 5.4 µM |
| Analogue 4b | Cyclohexyl replaced with THP; Ala-linker incorporated | 5.0 µM |
Data sourced from a study on STAT3 inhibitors. acs.org
Environmental Chemistry and Fate of Cyclohexyl Carboxylate Compounds
Environmental Degradation Pathways
Degradation is a key process that leads to the transformation and breakdown of chemical compounds in the environment. For cyclohexyl carboxylates, this occurs through abiotic pathways such as hydrolysis and photolysis, as well as through biotic pathways mediated by microorganisms.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For cyclohexyl carboxylate compounds, which are often present as esters, hydrolysis results in the cleavage of the ester bond to yield a cyclohexanecarboxylic acid and an alcohol. This process is a primary degradation pathway in aqueous environments.
The rate of hydrolysis is significantly influenced by the pH of the water and the specific structure of the ester. The reaction can be catalyzed by both acids and bases. epa.govpressbooks.pub
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. This pathway is the reverse of the Fischer esterification process. pressbooks.pub
Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is typically faster and effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. epa.govpressbooks.pub
The general mechanism for ester hydrolysis proceeds through a nucleophilic acyl substitution pathway, involving the formation of a tetrahedral intermediate. pressbooks.pub While specific kinetic data for a wide range of cyclohexyl carboxylate esters are not extensively documented in publicly available literature, studies on related compounds like cyclohexyl acetate (B1210297) show that hydrolysis is a key degradation factor. nih.gov The reaction leads to ring-opening for certain related structures like lactones under both neutral and basic conditions. nih.gov
| Factor | Influence on Hydrolysis Rate | Mechanism |
|---|---|---|
| pH | Rates are generally lowest near neutral pH and increase under acidic or alkaline conditions. Alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis. | Acid or base catalysis increases the reactivity of the carbonyl group. epa.govpressbooks.pub |
| Temperature | Increasing temperature generally increases the reaction rate, following the Arrhenius equation. | Provides the necessary activation energy for the reaction to occur. |
| Molecular Structure | Steric hindrance around the carbonyl group can slow the rate of nucleophilic attack, thus decreasing the hydrolysis rate. | Accessibility of the carbonyl carbon to the nucleophile (water or hydroxide) is critical. |
Photolytic degradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This abiotic process can be a significant fate pathway for cyclohexyl carboxylates in sunlit surface waters and on soil surfaces. Phototransformation can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation.
Research on mesityl cyclohexanecarboxylate (B1212342) demonstrates the complexity of these photoreactions. When irradiated at 254 nm in neutral solvents, the compound undergoes photodecarboxylation to yield cyclohexylmesitylene. acs.org However, in the presence of an acid and an alcohol like ethanol (B145695), the same irradiation leads to a facile transesterification, producing ethyl cyclohexanecarboxylate in high yield. acs.org This highlights how environmental conditions can completely switch the photochemical reaction pathway.
Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are also effective. Studies have shown that cyclohexanecarboxylic acid (CHA) can be efficiently degraded by processes such as UV/H₂O₂ and UV/persulfate (S₂O₈²⁻). nih.gov The photo-Fenton process, which uses visible light, has also been shown to be feasible for CHA degradation. researchgate.netdntb.gov.ua
| Compound/System | Conditions | Primary Transformation Product(s) | Reference |
|---|---|---|---|
| Mesityl cyclohexanecarboxylate | UV (254 nm) in neutral acetonitrile (B52724) | Cyclohexylmesitylene (via decarboxylation) | acs.org |
| Mesityl cyclohexanecarboxylate | UV (254 nm) in acetonitrile with ethanol and acid | Ethyl cyclohexanecarboxylate, Mesitol (via transesterification) | acs.org |
| Cyclohexanecarboxylic acid (CHA) | UV/S₂O₈²⁻ or UV/H₂O₂ AOPs | Mineralization to CO₂, various smaller organic acids | nih.gov |
| Cyclohexanecarboxylic acid (CHA) | Visible LED driven photo-Fenton | Mineralization to CO₂, formic acid, acetic acid, oxalic acid | researchgate.net |
Biodegradation is the breakdown of organic matter by microorganisms, and it is a crucial process for the removal of cyclohexyl carboxylate compounds from soil and aquatic environments. Different degradation pathways are utilized by microbes under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic Metabolism Under aerobic conditions, several bacterial strains, including species of Alcaligenes, Arthrobacter, and Corynebacterium, can degrade cyclohexanecarboxylic acid (CHCA). nih.govmicrobiologyresearch.org Two primary pathways have been identified:
Aromatization Pathway : This pathway involves a series of monooxygenase- and oxidase-dependent steps that convert CHCA into the aromatic compound 4-hydroxybenzoate (B8730719). nih.gov This intermediate is then funneled into the well-established β-ketoadipate pathway for further degradation. nih.govresearchgate.net
Ring-Opening Pathway : An alternative aerobic pathway has been proposed for Marinobacter sp. SJ18. In this pathway, the cyclohexane (B81311) ring is first dehydrogenated to form cyclohexene (B86901). A dioxygenase enzyme then facilitates the opening of the ring, leading to the formation of a fatty acid, which is subsequently metabolized. nih.govresearchgate.net
Anaerobic Metabolism The anaerobic degradation of CHCA has been studied in detail and is fundamentally linked to the metabolic pathways for aromatic compounds. nih.govasm.org Two distinct pathways have been characterized in different types of bacteria:
Rhodopseudomonas palustris Pathway : This facultative anaerobe activates CHCA to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. nih.gov This is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA, which is a key intermediate in this organism's benzoate (B1203000) degradation pathway. asm.orgnih.gov The intermediate is further degraded through a series of β-oxidation-like reactions that cleave the ring. nih.gov
Geobacter metallireducens Pathway : In this iron-reducing bacterium, and likely most other strict anaerobes, a different pathway exists. asm.orgresearchgate.net CHCA is also activated to cyclohexanoyl-CoA and dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. However, this is followed by an unusual 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA. researchgate.netasm.orgresearchgate.net This intermediate serves as the entry point into the central degradation pathway for aromatic compounds in these organisms. nih.govasm.org This pathway is believed to be widespread among denitrifying, sulfate-reducing, and fermenting bacteria that degrade CHCA. asm.orgresearchgate.net
| Condition | Pathway Name/Type | Key Steps & Intermediates | Example Microorganisms | Reference |
|---|---|---|---|---|
| Aerobic | Aromatization | Hydroxylation → Aromatization to 4-hydroxybenzoate → β-Ketoadipate pathway | Alcaligenes, Arthrobacter | nih.govmicrobiologyresearch.org |
| Ring-Opening | Dehydrogenation to cyclohexene → Dioxygenase-mediated ring cleavage → Fatty acid metabolism | Marinobacter sp. SJ18 | nih.govresearchgate.net | |
| Anaerobic | R. palustris Pathway | Activation to cyclohexanoyl-CoA → Dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA → β-oxidation-like ring cleavage | Rhodopseudomonas palustris | nih.govasm.org |
| G. metallireducens Pathway | Activation to cyclohexanoyl-CoA → 1,2-Dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA → 1,4-Dehydrogenation to cyclohex-1,5-diene-1-carboxyl-CoA | Geobacter metallireducens | researchgate.netasm.orgresearchgate.net |
Photolytic Degradation Mechanisms and Photo-transformation
Environmental Transport Phenomena
Environmental transport refers to the movement of chemicals within a single medium (e.g., water) or between different media (e.g., from water to soil). Adsorption, desorption, and leaching are critical phenomena that dictate the mobility and bioavailability of cyclohexyl carboxylate compounds.
Adsorption is the process by which a chemical adheres to the surface of solid particles, such as soil or sediment, while desorption is the reverse process. ecetoc.org These processes control the concentration of a compound in the aqueous phase and thus its mobility and availability for degradation or uptake by organisms.
The extent of adsorption is commonly described by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in soil to its concentration in water at equilibrium. ecetoc.orgchemsafetypro.com Because sorption for many organic compounds is primarily to the organic matter fraction of the soil, the Kd is often normalized to the soil's organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org
For ionizable organic compounds like cyclohexanecarboxylic acid, sorption is highly dependent on the soil pH. ecetoc.orgepa.gov
At a pH below the compound's pKa (typically ~4.9 for carboxylic acids), the neutral, protonated form (R-COOH) dominates. This form is less water-soluble and tends to adsorb more strongly to soil organic matter.
At a pH above the pKa, the ionized, deprotonated carboxylate form (R-COO⁻) prevails. This form is much more water-soluble and exhibits weaker adsorption, leading to greater mobility.
Studies on related compounds like the herbicide tembotrione (B166760) show that adsorption decreases as pH increases. nih.gov High Koc values indicate strong adsorption and low mobility, whereas low Koc values suggest weak adsorption and high mobility. chemsafetypro.com
| Coefficient | Description | Significance for Cyclohexyl Carboxylates |
|---|---|---|
| Distribution Coefficient (Kd) | Ratio of chemical concentration in soil vs. water. It is specific to a particular soil. | High Kd indicates strong binding to soil particles and low mobility. Highly dependent on soil type and pH. ecetoc.org |
| Organic Carbon-Water Partition Coefficient (Koc) | Kd normalized to the fraction of organic carbon in the soil (Koc = Kd / foc). Less soil-specific than Kd for non-polar compounds. | Provides a standardized measure of a compound's tendency to sorb to organic matter. For carboxylic acids, the neutral form has a higher effective Koc than the ionized form. ecetoc.org |
Leaching is the process by which dissolved chemicals are transported downward through the soil profile with percolating water. It is a major pathway for the contamination of groundwater. The potential for a compound to leach is inversely related to its adsorption to soil particles; weakly adsorbed compounds are more prone to leaching. chemsafetypro.com
The leaching potential of cyclohexyl carboxylate compounds is expected to be highly influenced by environmental pH. In neutral to alkaline soils (pH > 5), where the carboxylate form (R-COO⁻) dominates, the compound will be highly water-soluble and exhibit weak adsorption. This combination results in a high potential for leaching, especially in soils with low organic matter and high hydraulic conductivity (e.g., sandy soils). pc-progress.com Conversely, in acidic soils (pH < 5), the more strongly adsorbing neutral form (R-COOH) will be more prevalent, reducing the leaching potential.
The Groundwater Ubiquity Score (GUS), calculated from a pesticide's half-life and Koc value, is often used to classify leaching potential. Compounds with low Koc values generally have higher GUS scores and are considered more likely to leach into groundwater. nih.gov For instance, studies on the mobile herbicide tembotrione have shown its movement through soil columns is consistent with its high GUS score, indicating significant leaching potential. nih.gov Given their properties, cyclohexyl carboxylate compounds could similarly be classified as having a moderate to high leaching potential depending on soil conditions.
Compound Index
| Compound Name |
|---|
| 4-hydroxybenzoate / 4-hydroxybenzoic acid |
| Acetic acid |
| Cyclohexane |
| Cyclohexanecarboxylic acid (CHCA) |
| Cyclohexanoyl-CoA |
| Cyclohexene |
| Cyclohex-1,5-diene-1-carboxyl-CoA |
| Cyclohex-1-ene-1-carboxyl-CoA |
| Cyclohexyl acetate |
| Cyclohexylmesitylene |
| Ethanol |
| Ethyl cyclohexanecarboxylate |
| Formic acid |
| Mesityl cyclohexanecarboxylate |
| Mesitol |
| Oxalic acid |
| Tembotrione |
Adsorption and Desorption Characteristics in Soil and Sediment
Metabolite Identification and Transformation Product Analysis
The environmental transformation of cyclohexyl carboxylate and related compounds is primarily driven by microbial activity, leading to a variety of metabolites and transformation products. The degradation pathways are contingent on the prevailing environmental conditions, particularly the presence or absence of oxygen.
Under anaerobic conditions, the degradation of cyclohexane carboxylate (CHC) has been observed in several bacterial species, including Rhodopseudomonas palustris and denitrifying bacteria like Aromatoleum sp. CIB. researchgate.netnih.gov In these pathways, CHC is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA (CHCoA). researchgate.netnih.gov This intermediate is then subjected to a series of dehydrogenation and β-oxidation-like reactions. researchgate.netnih.gov Key identified metabolites in these anaerobic pathways include cyclohex-1-ene-1-carboxyl-CoA, cyclohexa-1,5-diene-1-carboxyl-CoA, and eventually pimeloyl-CoA, which can be further metabolized into central metabolic intermediates like acetyl-CoA and CO2. researchgate.netnih.gov In some bacteria, this pathway converges with the degradation pathway for aromatic compounds like benzoate. researchgate.netnih.gov For instance, CHC can be a fermentation end product of benzoate metabolism in Syntrophus aciditrophicus. researchgate.net
Aerobic degradation pathways for cyclohexyl carboxylate have also been characterized, notably in strains of Alcaligenes, Arthrobacter, and Corynebacterium. nih.govnih.gov A common aerobic strategy involves the aromatization of the cyclohexyl ring. cdnsciencepub.com The pathway often begins with hydroxylation at the 4-position to form trans-4-hydroxycyclohexane carboxylate. nih.govresearchgate.net This is followed by oxidation to 4-ketocyclohexane carboxylate, which is then aromatized to p-hydroxybenzoate. nih.govcdnsciencepub.comresearchgate.net The p-hydroxybenzoate is a key intermediate that is further degraded via ring cleavage, often leading to protocatechuate, which enters central metabolic pathways. cdnsciencepub.comresearchgate.net
The analysis of transformation products for more complex molecules containing the cyclohexyl carboxylate moiety, such as the fungicide fenhexamid, also reveals specific metabolites. In water/sediment systems, major metabolites like 1-methyl-cyclohexane carboxylic acid have been identified. bayer.com The study of synthetic cannabinoids with cyclohexylmethyl groups has shown that metabolism can involve hydroxylation of the cyclohexyl moiety, followed by oxidation to the corresponding carboxylic acid. temple.edu
The identification of these various metabolites relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (e.g., LC-qToF-MS) are primary tools for detecting and tentatively identifying metabolites in environmental and biological samples. nih.govacs.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also employed, often after a derivatization step to increase the volatility of the polar carboxylic acid and hydroxyl metabolites. oup.com
Table 1: Identified Metabolites of Cyclohexyl Carboxylate under Different Conditions
| Parent Compound | Condition | Key Metabolites/Intermediates | Reference Organism/System | Citations |
|---|---|---|---|---|
| Cyclohexane Carboxylate | Anaerobic | Cyclohexanoyl-CoA | Rhodopseudomonas palustris | researchgate.netnih.gov |
| Cyclohexane Carboxylate | Anaerobic | Cyclohex-1-ene-1-carboxyl-CoA | Rhodopseudomonas palustris | researchgate.net |
| Cyclohexane Carboxylate | Anaerobic | Cyclohexa-1,5-diene-carboxyl-CoA | Geobacter metallireducens | researchgate.net |
| Cyclohexane Carboxylate | Anaerobic | Pimeloyl-CoA | Rhodopseudomonas palustris | nih.gov |
| Cyclohexane Carboxylate | Aerobic | trans-4-Hydroxycyclohexane carboxylate | Alcaligenes sp. W1, Arthrobacter | nih.govcdnsciencepub.comresearchgate.net |
| Cyclohexane Carboxylate | Aerobic | 4-Ketocyclohexane carboxylate | Alcaligenes sp. W1, Arthrobacter | nih.govcdnsciencepub.comresearchgate.net |
| Cyclohexane Carboxylate | Aerobic | p-Hydroxybenzoate | Alcaligenes sp. W1, Arthrobacter | nih.govcdnsciencepub.comresearchgate.net |
| Cyclohexane Carboxylate | Aerobic | Protocatechuate | Alcaligenes sp. W1 | nih.govresearchgate.net |
Analytical Methodologies for Cyclohexyl Carboxylate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of cyclohexyl carboxylates, enabling the separation of individual compounds from complex matrices for subsequent identification and quantification.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable cyclohexyl carboxylate derivatives. It is frequently employed for the determination of these compounds in various samples, including oxidation products of other organic molecules. researchgate.net For instance, GC has been used to determine carboxylic acid anhydrides in the oxidation products of cyclohexane (B81311), cyclohexanone (B45756), and cyclohexanol (B46403) after their conversion into corresponding esters. researchgate.net The choice of the stationary phase is critical for achieving optimal separation. Columns such as the DB-5, which has an intermediate polarity, have proven effective in the analysis of compounds like 1-Chloroethyl Cyclohexyl Carbonate. innovareacademics.in
High-Performance Liquid Chromatography (HPLC) is another indispensable tool, particularly for less volatile or thermally labile cyclohexyl carboxylate compounds. Reverse-phase HPLC (RP-HPLC) is a common mode used for these analyses. For example, cyclohexyl cyclohexanecarboxylate (B1212342) can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid on a suitable reverse-phase column. sielc.com The versatility of HPLC allows for its application in various contexts, from purity analysis to pharmacokinetic studies. sielc.com The development of a validated RP-HPLC method is crucial for the quantitative determination of carboxylic acids in industrial reaction mixtures. pragolab.cz In a specific application, the enantiomeric purity of S-3-cyclohexenecarboxylic acid was determined using HPLC with a chiral column. google.com
A study comparing different analytical methods for carboxylic acids highlighted the importance of choosing the right technique. While derivatization is often necessary for RP-LC methods, anion exchange chromatography coupled with high-resolution mass spectrometry can serve as a reliable reference method. nih.gov
Here is a table summarizing some exemplary chromatographic conditions for cyclohexyl carboxylate analysis:
| Compound | Chromatographic Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |
| 1-Chloroethyl Cyclohexyl Carbonate | GC | DB-5 (50m x 0.32mm, 0.52µm) | Helium | Mass Spectrometer (MS) | innovareacademics.in |
| Cyclohexyl cyclohexanecarboxylate | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible detector | sielc.com |
| S-3-cyclohexenecarboxylic acid | HPLC | Chiral AY-H (4.6 x 250mm, 5µm) | n-Hexane, Ethanol (B145695), Trifluoroacetic Acid (98:2:0.1) | UV (210nm) | google.com |
| Carboxylic Acids (general) | Anion Exchange Chromatography | Not specified | Not specified | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
The coupling of chromatographic techniques with mass spectrometry, known as hyphenation, provides a powerful tool for both separation and structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and specific detection of MS. This technique is widely used for the identification and quantification of cyclohexyl carboxylate derivatives. For instance, GC-MS has been instrumental in the analysis of 1-chloroethyl cyclohexyl carbonate, a potential genotoxic impurity in pharmaceutical substances. innovareacademics.inresearchgate.net The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the eluted compounds, aiding in their definitive identification. GC-MS has also been used to analyze complex mixtures, such as identifying cyclohexyl esters in the oxidation products of various organic compounds. researchgate.net The analysis of bioactive compounds in plant extracts has also utilized GC-MS to identify various esters, including those of cyclohexyl derivatives. ijrpp.comimpactfactor.orgjaper.in
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis. LC-MS methods have been developed for the quantification of catabolites of antibody-drug conjugates containing a cyclohexyl carboxylate linker. nih.gov The use of different high-resolution mass analyzers coupled with liquid chromatography has enabled the structural elucidation of impurities in pharmaceutical intermediates. researchgate.net LC-MS/MS, a tandem MS technique, offers enhanced selectivity and sensitivity and has been employed for the determination of carboxylic acids in biological matrices after derivatization. nih.gov The development of rapid and simple LC-MS/MS methods is crucial for the analysis of various metabolites in complex samples. nih.govclsi.org Two-dimensional gas chromatography coupled with quadrupole time-of-flight mass spectrometry (2D GC-QTOFMS) has been used to identify numerous isomers of cyclohexane carboxylic acids in oil sand processed water. figshare.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the detailed structural elucidation of cyclohexyl carboxylate compounds, providing insights into their atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR spectroscopy provides information about the different types of protons and their chemical environments within a molecule. For cyclohexyl carboxylates, the ¹H NMR spectrum typically shows characteristic signals for the protons on the cyclohexyl ring and any other attached groups. For example, in the ¹H NMR spectrum of silver cyclohexane mono carboxylate, the methylene (B1212753) protons of the cyclohexane ring appear as a multiplet between 1.12-1.86 ppm, while the methine proton is observed at 2.26 ppm. researchgate.net The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and stereochemistry. Specific ¹H NMR data has been reported for various cyclohexyl carboxylate derivatives, such as cyclohexyl 1H-indene-3-carboxylate. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a cyclohexyl carboxylate derivative gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon of the ester group is a particularly characteristic signal. For instance, in cyclohexyl 1H-indene-3-carboxylate, the carbonyl carbon appears at approximately 163.7 ppm. rsc.org The carbons of the cyclohexane ring typically resonate in the upfield region of the spectrum. The saturation of the imidazole (B134444) ring in certain derivatives can cause a downfield shift of the carbene carbon by 23 to 26 ppm. acs.org Dynamic ¹³C NMR studies have been used to investigate restricted rotation in molecules containing cyclohexyl groups. researchgate.net
The following table presents some reported NMR chemical shifts for representative cyclohexyl carboxylate compounds:
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| Silver cyclohexane mono carboxylate | ¹H (methylene) | 1.12 - 1.86 (multiplet) | Not specified | researchgate.net |
| Silver cyclohexane mono carboxylate | ¹H (methine) | 2.26 (multiplet) | Not specified | researchgate.net |
| Cyclohexyl 1H-indene-3-carboxylate | ¹³C (C=O) | 163.7 | CDCl₃ | rsc.org |
| Methyl cyclohexanecarboxylate | ¹H | 3.659, 2.301, 1.90, 1.75, 1.64, 1.444, 1.27, 1.24 | CDCl₃ | chemicalbook.com |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The most characteristic absorption for cyclohexyl carboxylates in an IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1700-1750 cm⁻¹. pressbooks.pub The exact position of this band can provide clues about the molecular environment of the carbonyl group. For example, the C=O stretching frequency for anhydrides of conjugated carboxylic acids is shifted to lower wavenumbers. uomustansiriyah.edu.iq In addition to the carbonyl stretch, the C-O stretching vibrations of the ester linkage are also observed, typically in the region of 1000-1300 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring are found around 2800-3000 cm⁻¹. uomustansiriyah.edu.iq IR spectra have been reported for compounds such as cyclohexanecarboxylic acid, 1-cyclohexyl-. nist.gov
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.
In the analysis of cyclohexyl carboxylates, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum gives valuable structural information. For instance, the mass spectrum of methyl cyclohexanecarboxylate shows a molecular ion peak at m/z 142. chemicalbook.com The fragmentation of cyclohexyl carboxylate esters often involves cleavage of the ester bond and fragmentation of the cyclohexane ring.
Various ionization techniques and mass analyzers are used in the analysis of these compounds. Electron ionization (EI) is a common technique used in GC-MS. Electrospray ionization (ESI) is frequently used in LC-MS, particularly for polar and non-volatile compounds. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements. This technique has been used in conjunction with two-dimensional gas chromatography (2D GC) for the detailed analysis of naphthenic acids, including various cyclohexane carboxylic acid isomers, in complex matrices like oil sand processed water. figshare.com
Capillary Electrophoresis-Mass Spectrometry-Time of Flight (CE-MS-TOF) is another powerful hyphenated technique, though less commonly reported specifically for cyclohexyl carboxylates in the provided context.
The following table summarizes key mass spectrometric data for a representative cyclohexyl carboxylate:
| Compound | Mass Spectrometry Technique | Key Fragment Ions (m/z) | Ionization Method | Reference |
| Methyl cyclohexanecarboxylate | MS | 142 (M⁺), 111, 87, 83, 82, 67, 55 | Not specified | chemicalbook.com |
| Cyclohexyl 1H-indene-3-carboxylate | HRMS | 203.1072 ([M+H]⁺) | ESI+ | rsc.org |
| Cyclohexanecarboxylic acid, 1-cyclohexyl- | GC-MS | Not specified | Not specified | nih.gov |
| trans-4-Trimethylsilyloxy-cyclohexyl(trimethylsilyl)carboxylate | MS | Not specified | Electron Ionization | nist.gov |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a pivotal experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org In this technique, a crystalline structure causes a beam of incident X-rays to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.org This information allows for the precise determination of atomic positions, bond lengths, bond angles, and other crucial structural features. wikipedia.org The method is fundamental for characterizing the solid-state structure of cyclohexyl carboxylate derivatives, providing unambiguous proof of their stereochemistry and insights into intermolecular interactions like hydrogen bonding. researchgate.net
The process involves growing a single crystal of the target cyclohexyl carboxylate compound, which is then mounted on a diffractometer. The crystal is rotated while being bombarded with X-rays, and the resulting diffraction pattern is recorded. This data is then computationally processed to solve the crystal structure.
Detailed Research Findings:
The solid-state structures of several cyclohexyl carboxylate derivatives have been elucidated using this method. For instance, the crystal structure of [(Cy₂NH₂)]₃[C₆H₃(CO₂)₃]·4H₂O reveals a complex three-dimensional network stabilized by extensive intra- and intermolecular hydrogen bonds. researchgate.net In another example, the analysis of coumarin-3-carboxylic acid esters with cyclohexyl groups has provided a comprehensive understanding of their structural and spectroscopic properties. mdpi.com The crystal data for one such derivative, Cyclohexyl 2-oxo-2H-chromene-3-carboxylate (CMR-1), shows a triclinic system. mdpi.com
Similarly, the structure of Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was determined to be in a triclinic system with a P1 space group. iucr.org X-ray analysis has also been crucial in confirming the structural motifs of complex molecules like 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, where the cyclohexyl carboxylate moiety is part of a larger, stereochemically diverse scaffold. acs.org
The data obtained from X-ray crystallography is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. mdpi.combibliotekanauki.pl
Table 1: Crystallographic Data for Selected Cyclohexyl Carboxylate Derivatives
Radiotracer Techniques (e.g., ¹⁴C Studies)
Radiotracer techniques are powerful tools used to trace the path of a substance through a chemical or biological system. neurosci.cn This is achieved by replacing one or more atoms of the molecule of interest with a radioisotope. neurosci.cn For organic molecules like cyclohexyl carboxylate, carbon-14 (B1195169) (¹⁴C) is a commonly used isotope due to its long half-life (~5,730 years) and the fact that its incorporation causes minimal structural and chemical alteration to the parent molecule. openmedscience.com These techniques are highly sensitive and allow for the quantification and localization of the labeled compound and its metabolites in various systems, including in vivo studies. neurosci.cnslideshare.net
The general workflow involves the synthesis of the ¹⁴C-labeled cyclohexyl carboxylate, its introduction into the system under investigation (e.g., cell culture, animal model), and subsequent detection of the radioactivity. slideshare.net Detection methods include liquid scintillation counting for quantifying the amount of the tracer and autoradiography for visualizing its distribution in tissues or on chromatography plates. nih.gov
Detailed Research Findings:
Radiotracer studies are crucial in drug development for investigating absorption, distribution, metabolism, and excretion (ADME). europa.eu The use of ¹⁴C-labeled compounds is a standard requirement in preclinical ADME studies. europa.euacs.org For instance, the metabolism of xenobiotic carboxylic acids often involves the formation of coenzyme A (CoA) conjugates, a process that can be studied using radiolabeled parent compounds. acs.org
A specific example relevant to cyclohexyl derivatives involves the synthesis of a ¹⁴C-labeled cyclohexylmorpholinoketone. europa.eu In this work, [¹⁴C]CO, generated from a solid precursor (COgen), was used in a carbonylation reaction to introduce the isotopic label. europa.eu This demonstrates a method for the late-stage radiolabeling of complex molecules, which is highly valuable in pharmaceutical research. europa.euacs.org
Another application involves studying the metabolic stability of radiotracers. For example, ¹⁸F-labeled radiotracers are often evaluated for defluorination, a common metabolic pathway. nih.govnih.gov While this uses a different isotope, the principles of tracking metabolic fate are the same. ¹⁴C-labeling can similarly be used to track the metabolic fate of the cyclohexyl and carboxylate moieties of a drug candidate, determining if the ester bond is hydrolyzed and how each part is processed and excreted. nih.gov For example, a study on a ¹⁴C-labeled pivaloyloxymethyl carboxylate derivative used autoradiography to show that the radioactivity from the labeled ester group accumulated in various tissues, suggesting it entered the C1-metabolic pathway after hydrolysis. nih.gov
Table 2: Principles and Applications of ¹⁴C Radiotracer Studies
Electrochemical Methods for Reaction Monitoring and Characterization
Electrochemical methods are a class of analytical techniques that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. tcd.ie These methods are highly versatile and can be used to monitor reaction progress, investigate reaction mechanisms, and characterize the redox properties of compounds like cyclohexyl carboxylates. researchgate.netmdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled-potential electrolysis are particularly useful. mdpi.comnih.gov
Cyclic voltammetry, for example, involves scanning the potential of an electrode and measuring the resulting current. nih.gov The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the redox products, and the kinetics of electron transfer. tcd.ienih.gov This can be applied to monitor the consumption of a reactant or the formation of a product in real-time, provided they are electroactive.
Detailed Research Findings:
Electrochemical methods have been employed to characterize various carboxylate-containing compounds. For instance, the electrochemical properties of a series of iron(III) complexes with 3-amino-2-pyrazinecarboxylate were studied using cyclic voltammetry. mdpi.com The study revealed a reversible single-electron Fe(III)-to-Fe(II) reduction, which was key to understanding the complexes' ability to act as catalysts for the oxidation of cyclohexanol to cyclohexanone. mdpi.com This demonstrates how electrochemistry can be used to characterize a catalyst involved in a reaction producing a cyclohexyl-related product.
In the context of synthesis, electrochemical methods offer a sustainable alternative to traditional chemical reagents. acs.orgacs.org An electrochemical decarboxylative oxygenation of carboxylic acids has been developed, which converts various carboxylic acids into valuable ketones and aldehydes. acs.org The reaction mechanism was investigated using cyclic voltammetry, which helped to support a proposed pathway involving the electrochemical generation of a carbocation intermediate. acs.org
Furthermore, electrochemical techniques can be used to study and monitor reactions at electrode surfaces. The electrochemical reduction of functionalized ketones has been investigated on platinum single-crystal electrodes, showing that the efficiency of the reduction of a carbonyl group can be influenced by the molecule's adsorption geometry on the electrode surface. acs.org Such studies are relevant for understanding and optimizing the electrochemical synthesis or transformation of cyclohexyl carboxylates.
Table 3: Electrochemical Techniques for Cyclohexyl Carboxylate Research
Future Research Directions and Emerging Trends
Development of Novel Cyclohexyl Carboxylate Scaffolds with Tunable Reactivity and Selectivity
The development of new cyclohexyl carboxylate scaffolds with precisely controlled reactivity and selectivity is a major frontier in organic synthesis. The inherent three-dimensional structure of the cyclohexane (B81311) ring offers a unique platform for creating molecules with specific spatial arrangements, which is particularly attractive in drug discovery and materials science. nih.govresearchgate.net The ability to tune the electronic and steric properties of these scaffolds would allow for the creation of compounds with tailored functions. nih.gov
Future research will likely focus on:
Innovative Ring Systems: Exploring atypical and sp³-enriched ring systems to move beyond traditional flat aromatic structures. researchgate.net This "escape from flatland" approach aims to create molecules with improved pharmacological properties. researchgate.net
Conformationally Restricted Scaffolds: Designing rigid cyclohexyl carboxylate structures that can act as conformationally restricted scaffolds. researchgate.net This is crucial for developing highly specific therapeutic agents.
Diversity-Oriented Synthesis: Employing techniques like multiple multicomponent reactions (MCRs) to rapidly generate libraries of complex and diverse cyclohexyl carboxylate derivatives. csic.es This approach allows for the efficient exploration of chemical space to identify novel bioactive compounds. csic.es
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthetic Planning
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to revolutionize the design and synthesis of cyclohexyl carboxylates. nih.govresearchgate.net These computational approaches can analyze vast datasets to identify patterns and predict properties, thereby accelerating the discovery of new molecules and optimizing reaction conditions.
Key areas of development include:
Predictive Modeling: Using ML algorithms to predict the reaction yields and biological activities of novel cyclohexyl carboxylate derivatives. nih.gov This enables researchers to prioritize the synthesis of the most promising candidates. nih.gov
Rational Drug Design: Employing AI to design molecules with desired properties, such as high binding affinity to a specific biological target. nih.gov Generative models can propose novel molecular structures that can then be synthesized and tested. acs.org
Synthetic Route Planning: Developing AI-powered tools that can devise efficient and sustainable synthetic routes to complex cyclohexyl carboxylate targets. nih.gov This can significantly reduce the time and resources required for chemical synthesis.
Sustainable Synthesis and Catalytic Processes for Enhanced Atom Economy and Reduced Environmental Impact
There is a growing emphasis on developing green and sustainable methods for the synthesis of cyclohexyl carboxylates, aiming to minimize waste and environmental impact. unimi.itmdpi.com This involves the use of renewable starting materials, environmentally benign solvents, and highly efficient catalytic systems. researchgate.netsemnan.ac.ir
Future research in this area will likely concentrate on:
Atom Economical Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing the formation of byproducts. mdpi.comrsc.org Direct addition reactions are a prime example of this approach. rsc.org
Biomass-Derived Feedstocks: Utilizing renewable resources, such as sugar-derived carboxylic acids, as starting materials for the synthesis of cyclohexyl carboxylates. researchgate.net
Green Solvents and Catalysts: Employing water or other environmentally friendly solvents and developing reusable solid acid catalysts to replace traditional hazardous reagents. semnan.ac.irrsc.org For instance, the Passerini three-component reaction in water offers a green route to certain cyclohexylamino carboxylates. semnan.ac.ir
Advanced Mechanistic Elucidation through Multidisciplinary Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. The combination of advanced experimental techniques and sophisticated computational modeling is providing unprecedented insights into the intricate steps of chemical transformations involving cyclohexyl carboxylates. figshare.comnih.govacs.org
Emerging trends in this area include:
In-situ Spectroscopic Analysis: Utilizing techniques like NMR spectroscopy to observe reaction intermediates and resting states in real-time, providing a clearer picture of the catalytic cycle. acs.org
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and understand the factors that control selectivity. figshare.comnih.govmdpi.com These studies can reveal subtle interactions, such as weak stabilizing interactions between different parts of a molecule, that influence the outcome of a reaction. figshare.comnih.gov
Isotopic Labeling Studies: Using isotopically labeled substrates to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. acs.org
Exploration of New Application Avenues in Emerging Technologies and Niche Chemical Fields
The unique properties of cyclohexyl carboxylates make them promising candidates for a wide range of applications beyond their traditional uses. Researchers are actively exploring their potential in various emerging technologies and specialized chemical fields.
Potential future applications include:
Advanced Materials: Developing novel polymers and materials with tailored properties based on cyclohexyl carboxylate monomers.
Energy Storage: Investigating the use of cyclohexyl carboxylate derivatives as components in electrolytes for supercapacitors and other energy storage devices. mdpi.com
Biomedical Applications: The development of mRNA technologies for vaccines and therapeutics opens new avenues for the application of novel delivery systems, where specifically designed molecules could play a role. rsc.org Furthermore, the development of macrocyclic peptides for drug discovery could utilize cyclohexyl carboxylate moieties. acs.org
Q & A
Basic Research Questions
Q. What established laboratory synthesis protocols are recommended for cyclohexyl carboxylate derivatives, and how can reproducibility be ensured?
- Methodological Answer : Cyclohexyl carboxylates are typically synthesized via esterification of cyclohexanol with carboxylic acids using acid catalysts (e.g., H₂SO₄). Key steps include:
- Reagent Purity : Use anhydrous reagents to minimize side reactions.
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purification : Employ fractional distillation or recrystallization for high-purity isolates.
- Documentation : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) to detail equipment, reagents, and conditions (e.g., temperature, molar ratios) for reproducibility .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize cyclohexyl carboxylate stereochemistry?
- Methodological Answer :
- NMR Analysis : Use deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) to resolve cyclohexyl ring proton splitting patterns. Assign axial/equatorial conformers using coupling constants (J values) .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and cyclohexyl C-O-C stretches near 1250 cm⁻¹. Compare with reference spectra from databases like NIST Chemistry WebBook.
- Validation : Cross-reference with X-ray crystallography if crystalline derivatives are available .
Q. What safety protocols are critical when handling cyclohexyl carboxylates in catalytic studies?
- Methodological Answer :
- Engineering Controls : Use fume hoods for volatile reagents and closed systems for hydrogenation reactions .
- PPE : Wear nitrile gloves (tested against permeation) and safety goggles; avoid latex due to solvent compatibility issues .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per EPA guidelines .
Advanced Research Questions
Q. What advanced computational models predict the reactivity of cyclohexyl carboxylates in low-temperature oxidation reactions?
- Methodological Answer :
- Kinetic Modeling : Use CHEMKIN or Cantera to simulate oxidation pathways, incorporating cyclohexylperoxy radical (cy-C6H11OO) formation and branching ratios .
- Reaction Pathways : Validate models against jet-stirred reactor data (e.g., OH radical abstraction rates) and laminar flame velocity measurements .
- Table : Example oxidation parameters from experimental
| Temperature (°C) | Pressure (psig) | Major Products (Yield %) |
|---|---|---|
| 250 | 460 | Cyclohexane (6.4%) |
| 320 | 500 | Benzene (77.1%) |
| Source: Hydroalkylation catalyst regeneration studies . |
Q. How can contradictory data on cyclohexyl carboxylate reaction pathways (e.g., competing isomerization vs. elimination) be resolved?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Control Experiments : Isolate intermediates (e.g., cyclohexyl radicals) via spin-trapping agents (e.g., TEMPO) for ESR analysis .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
Q. What strategies optimize catalytic selectivity in cyclohexyl carboxylate hydrogenation?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–10 bar). Monitor selectivity via GC-MS.
- Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions.
- Regeneration Protocols : For deactivated catalysts, employ oxidative treatments (e.g., O₂ at 300°C) to restore activity, as demonstrated in hydroalkylation studies .
Data Analysis & Reporting
Q. How should researchers statistically validate cyclohexyl carboxylate yield data across multiple trials?
- Methodological Answer :
- Error Analysis : Calculate standard deviations and confidence intervals (95% CI) for triplicate experiments.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Reporting : Follow Analytical Chemistry standards: present mean ± SD and specify instrumentation (e.g., HPLC column type, detector settings) .
Q. What frameworks are recommended for integrating cyclohexyl carboxylate research into broader reaction maps (e.g., multi-step syntheses)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
